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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical & Functional Profile of (3-Bromopropyl)trimethylammonium Bromide

The following technical guide is structured as a high-level whitepaper designed for researchers and drug development professionals. It prioritizes mechanistic insight, experimental rigor, and actionable data.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for researchers and drug development professionals. It prioritizes mechanistic insight, experimental rigor, and actionable data.

Executive Summary

(3-Bromopropyl)trimethylammonium bromide (BPTAB) is a bifunctional quaternary ammonium compound (QAC) serving as a critical electrophilic building block in organic synthesis and a pharmacological probe in electrophysiology. Characterized by a highly polar trimethylammonium headgroup and a reactive alkyl bromide tail, BPTAB enables the modular installation of permanent cationic charges onto neutral scaffolds. This guide delineates its physicochemical properties, handling protocols for hygroscopic stability, and its mechanistic role as a potassium channel pore blocker and synthetic intermediate for hydrophilic-hydrophobic block copolymers.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

BPTAB exists as a bromide salt.[1][2][3] Its utility stems from the differential reactivity between the chemically inert quaternary nitrogen (providing solubility and electrostatic interaction) and the labile primary bromide (susceptible to nucleophilic substitution).

Table 1: Physicochemical Specifications
PropertyDataContext/Significance
IUPAC Name 3-Bromo-N,N,N-trimethylpropan-1-aminium bromideSystematic nomenclature.
CAS Number 3779-42-8 Unique identifier for the bromide salt.[4][5][2][3][6][7]
Formula

Molecular Weight: 261.00 g/mol .[8][2][3][6]
Appearance White to light-orange crystalline powderColor variance often indicates trace oxidation or hydration.
Melting Point 210–212 °C (Decomposition)High lattice energy typical of ionic salts; decomposes before boiling.
Solubility High:

, DMSO, MethanolLow: Acetone,

, Hexane
Use polar aprotic solvents (DMSO, DMF) for anhydrous reactions.
Hygroscopicity HighRapidly absorbs atmospheric moisture; alters stoichiometry if not dried.
pKa N/A (Quaternary Ammonium)The nitrogen is permanently charged; pH independent.

Structural Analysis & Reactivity

The molecule functions as a "cationic anchor." The propyl spacer (


) allows the ammonium headgroup to retain conformational freedom when the bromide end is tethered to a substrate.
Reactivity Diagram: The Electrophilic Linker

The following diagram illustrates the dual nature of BPTAB: the stable electrostatic head and the reactive electrophilic tail.

ChemicalStructure N_Head Trimethylammonium Head (N+(CH3)3) Spacer Propyl Spacer (CH2)3 N_Head->Spacer Stable Bond Br_Tail Leaving Group (Br) Spacer->Br_Tail Polarized C-Br Bond (Electrophilic Site) Product Cationic Adduct (R-Nu-(CH2)3-N+(CH3)3) Spacer->Product Substitution Br_Tail->Product Displaced as Br- Nucleophile Incoming Nucleophile (Nu: Amine, Thiol, Phenol) Nucleophile->Spacer SN2 Attack

Caption: Structural logic of BPTAB. The C-Br bond undergoes SN2 substitution, transferring the cationic ammonium group to the nucleophile.

Mechanistic Applications

Pharmacological Probe: Potassium Channel Blockade

Quaternary ammonium compounds are classic blockers of Voltage-Gated Potassium Channels (


). BPTAB functions analogously to Tetraethylammonium (TEA), acting as an open-channel blocker.
  • Mechanism: The positively charged ammonium head enters the intracellular vestibule of the

    
     channel pore.
    
  • Steric Occlusion: The propyl-bromide tail may interact with hydrophobic residues in the cavity, but the primary mode is electrostatic plugging of the permeation pathway, preventing

    
     efflux during repolarization.
    
  • Research Utility: Used to derivatize drugs to create membrane-impermeable analogs (charged) to isolate extracellular vs. intracellular drug targets.

Synthetic Reagent: Cationization

BPTAB is the reagent of choice for synthesizing Gemini Surfactants and Anion Exchange Membranes (AEMs) .

  • Gemini Surfactants: Reacting BPTAB with long-chain amines (e.g., hexadecyldimethylamine) creates bis-quaternary surfactants with superior critical micelle concentration (CMC) properties compared to monomeric counterparts [1].

  • AEMs: Used to functionalize polysulfone backbones, introducing fixed positive charges necessary for anion conduction in fuel cells [2].

Experimental Protocols

Handling & Storage (Critical)

BPTAB is hygroscopic. Water contamination leads to hydrolysis of the alkyl bromide (forming the alcohol) or weighing errors.

  • Storage: Store under Argon or Nitrogen in a desiccator.

  • Drying: Before use in moisture-sensitive reactions (e.g., with strong bases), dry the salt in a vacuum oven at 60°C for 4 hours over

    
    .
    
Synthesis Workflow: Derivatization of an Amine (General Protocol)

This protocol describes the synthesis of a cationic surfactant intermediate via SN2 substitution.

Reagents:

  • Substrate: Tertiary amine (e.g., Dimethyldodecylamine).

  • Reagent: (3-Bromopropyl)trimethylammonium bromide (1.1 equivalents).

  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH).

  • Atmosphere: Nitrogen (

    
    ).
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the tertiary amine in 20 mL of anhydrous ACN.

  • Addition: Add 11 mmol of dried BPTAB. The excess ensures complete consumption of the nucleophile.

  • Reflux: Heat the mixture to reflux (80–82°C for ACN) for 24–48 hours.

    • Note: The reaction kinetics are slower than methyl iodide; prolonged heating is required due to the steric bulk of the propyl chain and the leaving group ability of bromide (vs iodide).

  • Precipitation: Cool the reaction to room temperature. Pour the mixture into 100 mL of cold diethyl ether. The product (bis-quaternary salt) will precipitate as a white solid.

  • Purification: Filter the precipitate. Wash 3x with cold ether to remove unreacted amine.

  • Recrystallization: Recrystallize from Ethanol/Ethyl Acetate if high purity (>99%) is required for biological assays.

Workflow Diagram

ExperimentalWorkflow Start Start: Dry BPTAB (Vacuum/60°C) Mix Mix with Nucleophile (Solvent: ACN/EtOH) Start->Mix Reflux Reflux (24-48h) SN2 Reaction Mix->Reflux Heat Precip Precipitation (Pour into Cold Ether) Reflux->Precip Cool Filter Filtration & Wash (Remove unreacted amine) Precip->Filter Dry Final Product (Vacuum Dry) Filter->Dry

Caption: Standard workflow for synthesizing cationic derivatives using BPTAB.

Safety & Toxicology

Signal Word: WARNING

  • H315/H319: Causes skin and serious eye irritation.[9][3]

  • H335: May cause respiratory irritation.[3]

  • Toxicology: As a quaternary ammonium compound, it may exhibit neuromuscular blocking effects if ingested or injected systemically. It is not volatile, but dust inhalation must be avoided.

  • PPE: N95 dust mask, nitrile gloves, and safety goggles are mandatory.

References

  • Sigma-Aldrich. (3-Bromopropyl)trimethylammonium bromide Product Sheet. Accessed Oct 2023.

  • Dong, X., et al. (2016). "Novel hydrophilic-hydrophobic block copolymer based on cardo poly(arylene ether sulfone)s with bis-quaternary ammonium moieties for anion exchange membranes."[5][2] Journal of Membrane Science, 518, 31-39.[2]

  • Decher, N., et al. (2017). "Molecular Pharmacology of K2P Potassium Channels." Cellular Physiology and Biochemistry.

  • TCI Chemicals. Product Specification: B6051.

Sources

Exploratory

Part 1: (3-Bromopropyl)trimethylammonium bromide (CAS 3779-42-8)

An In-depth Technical Guide to (3-Bromopropyl)trimethylammonium bromide (CAS 3779-42-8) and its Potential Application in the Synthesis of Normorphine Derivatives This technical guide provides a comprehensive overview of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (3-Bromopropyl)trimethylammonium bromide (CAS 3779-42-8) and its Potential Application in the Synthesis of Normorphine Derivatives

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety considerations for (3-Bromopropyl)trimethylammonium bromide (CAS 3779-42-8). Furthermore, it explores the technical specifications of Normorphine (CAS 466-97-7), a key intermediate in opioid research, and elucidates a potential synthetic application of (3-Bromopropyl)trimethylammonium bromide in the modification of Normorphine. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

(3-Bromopropyl)trimethylammonium bromide is a quaternary ammonium salt characterized by a positively charged nitrogen atom bonded to three methyl groups and a bromopropyl group, with a bromide counter-ion.[1] This structure imparts surfactant properties and makes it a versatile reagent in organic synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (3-Bromopropyl)trimethylammonium bromide is presented in the table below.

PropertyValueSource(s)
CAS Number 3779-42-8[1][2][3][4][5][6][7]
Molecular Formula C6H15Br2N[2][3]
Molecular Weight 261.00 g/mol [2][3]
Appearance White to pale yellow crystalline solid or paste[3]
Melting Point 210-212 °C (decomposes)[2][3]
Solubility Slightly soluble in DMSO and methanol[2][3]
IUPAC Name 3-bromopropyl(trimethyl)azanium;bromide[3]
InChI 1S/C6H15BrN.BrH/c1-8(2,3)6-4-5-7;/h4-6H2,1-3H3;1H/q+1;/p-1[1][3][8]
InChIKey NNZGNZHUGJAKKT-UHFFFAOYSA-M[1][3][8]
SMILES C((C)C)CCBr.[Br-][1][8]
Synthesis

While specific, detailed industrial synthesis protocols are proprietary, a plausible laboratory-scale synthesis of (3-Bromopropyl)trimethylammonium bromide can be conceptualized as a two-step process. The first step would involve the reaction of 1,3-dibromopropane with trimethylamine to form the quaternary ammonium salt. The second step would be the purification of the product.

Synthesis_Workflow Reactant1 1,3-Dibromopropane Reaction Quaternization Reactant1->Reaction Reactant2 Trimethylamine Reactant2->Reaction Product (3-Bromopropyl)trimethylammonium bromide Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification FinalProduct Pure (3-Bromopropyl)trimethylammonium bromide Purification->FinalProduct

Figure 1: Conceptual synthesis workflow for (3-Bromopropyl)trimethylammonium bromide.
Applications

(3-Bromopropyl)trimethylammonium bromide is primarily utilized as a chemical reagent in various synthetic applications:

  • Polymer Chemistry : It is used in the preparation of novel hydrophilic-hydrophobic block copolymers. These polymers, containing bis-quaternary ammonium moieties, are essential for creating anion exchange membranes used in fuel cells.[1][2][4][9]

  • Surfactant Synthesis : This compound serves as a reagent in the synthesis of divalent surfactants, such as N-(3-trimethylammoniumpropyl)hexadecyldimethylammonium dibromide.[8][9]

  • Organic Synthesis : As a quaternary ammonium salt, it can function as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases.[10] It is also employed as an alkylating agent.[10]

  • Biochemical Reagent : It is used in the preparation of amino acid standards for high-performance liquid chromatography (HPLC).[1]

Safety and Handling

(3-Bromopropyl)trimethylammonium bromide is classified as an irritant.[11][12]

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][11][9]

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9][12]

  • Storage : Store in a cool, dry, well-ventilated area under an inert atmosphere at room temperature.[2][3]

Part 2: Normorphine (CAS 466-97-7)

Normorphine, also known as N-demethylmorphine, is a significant opiate analogue and a primary metabolite of morphine.[1][12][13] It serves as a crucial intermediate in the synthesis of various opioid agonists and antagonists.[1]

Chemical and Physical Properties

The following table summarizes the key properties of Normorphine.

PropertyValueSource(s)
CAS Number 466-97-7[12][14][15][16]
Molecular Formula C16H17NO3[12][14]
Molecular Weight 271.31 g/mol [12][14]
Appearance Solid[12]
Melting Point 273 °C[12]
IUPAC Name (4R,4aR,7S,7aR,12bS)-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol[12]
InChI 1S/C16H17NO3/c18-11-3-1-8-7-10-9-2-4-12(19)15-16(9,5-6-17-10)13(8)14(11)20-15/h1-4,9-10,12,15,17-19H,5-7H2/t9-,10+,12-,15-,16-/m0/s1[13]
InChIKey ONBWJWYUHXVEJS-ZTYRTETDSA-N[13]
SMILES C1C[C@H]2[C@@H]3OC4=C(C=CC(=C34)O)C[C@H]1N3
Biological Role and Pharmacological Significance

Normorphine is a metabolite of morphine, formed by N-demethylation in the liver, a reaction catalyzed by CYP3A4 and CYP2C8 enzymes.[1][13] It is also a metabolite of codeine.[11] While normorphine itself has relatively little opioid activity, its glucuronidated metabolites, normorphine-3-glucuronide (NM3G) and normorphine-6-glucuronide, exhibit pharmacological effects.[17][18][19] NM3G has been shown to be a central nervous system excitant and can attenuate the analgesic effects of morphine.[17]

Application in Drug Development

The primary importance of normorphine in drug development lies in its role as a versatile synthetic precursor. The secondary amine group in normorphine is a key site for chemical modification, allowing for the introduction of various substituents to create a diverse range of opioid derivatives. This process, known as N-alkylation, is fundamental to the synthesis of both potent opioid agonists (e.g., N-phenethylnormorphine) and antagonists (e.g., nalorphine).[1]

Part 3: Potential Synthetic Interaction: N-Alkylation of Normorphine

The chemical properties of (3-Bromopropyl)trimethylammonium bromide make it a suitable reagent for the N-alkylation of normorphine. This reaction would introduce a propyl-trimethylammonium moiety onto the nitrogen atom of the normorphine scaffold.

Hypothetical Reaction Scheme

The N-alkylation of normorphine with (3-Bromopropyl)trimethylammonium bromide would proceed via a nucleophilic substitution reaction, where the secondary amine of normorphine acts as the nucleophile, displacing the bromide from the propyl chain of the alkylating agent.

N_Alkylation_Reaction Normorphine Normorphine (Nucleophile) Reaction N-Alkylation (SN2 Reaction) Normorphine->Reaction AlkylatingAgent (3-Bromopropyl)trimethylammonium bromide (Electrophile) AlkylatingAgent->Reaction Product N-(3-trimethylammoniumpropyl)normorphinium dibromide (Quaternary Ammonium Salt) Reaction->Product

Figure 2: Hypothetical reaction scheme for the N-alkylation of Normorphine.
Significance of the Potential Product

The resulting product, N-(3-trimethylammoniumpropyl)normorphinium dibromide, would be a quaternary ammonium salt derivative of normorphine. Such modifications can significantly alter the pharmacological properties of the parent molecule. The introduction of a permanent positive charge would be expected to:

  • Reduce Blood-Brain Barrier Permeability : Quaternary ammonium salts generally have very limited ability to cross the blood-brain barrier.[20] This could potentially lead to peripherally restricted opioid receptor activity, which is a desirable characteristic for developing analgesics with reduced central nervous system side effects such as respiratory depression and sedation.[7]

  • Alter Receptor Binding Affinity and Efficacy : The bulky and charged substituent on the nitrogen atom would likely modify the binding affinity and efficacy of the molecule at opioid receptors.

Further research would be required to synthesize and pharmacologically characterize this novel normorphine derivative to determine its potential as a therapeutic agent.

Experimental Protocol for N-Alkylation

The following is a generalized, step-by-step experimental protocol for the N-alkylation of normorphine. This protocol is based on established methods for the N-alkylation of similar compounds and should be optimized for this specific reaction.

  • Dissolution of Reactants : Dissolve normorphine in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Base : Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to deprotonate the phenolic hydroxyl groups and facilitate the nucleophilic attack of the amine.

  • Addition of Alkylating Agent : Add a stoichiometric equivalent of (3-Bromopropyl)trimethylammonium bromide to the reaction mixture.

  • Reaction Conditions : Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified period. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification : Upon completion of the reaction, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified by techniques such as column chromatography or recrystallization to isolate the desired N-alkylated normorphine derivative.

  • Characterization : The structure of the purified product should be confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental_Workflow Start Start Step1 Dissolve Normorphine in Solvent Start->Step1 Step2 Add Base Step1->Step2 Step3 Add (3-Bromopropyl)trimethylammonium bromide Step2->Step3 Step4 Heat under Inert Atmosphere (Monitor Reaction) Step3->Step4 Step5 Reaction Work-up (Solvent Removal) Step4->Step5 Step6 Purification (Chromatography/Recrystallization) Step5->Step6 Step7 Characterization (NMR, MS) Step6->Step7 End End Step7->End

Figure 3: Generalized experimental workflow for the N-alkylation of Normorphine.

References

  • (3-Bromopropyl)trimethylammonium bromide | 3779-42-8. (n.d.). LookChem. Retrieved February 15, 2026, from [Link]

  • Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties. (2023). Molecules, 28(12), 4881. [Link]

  • Detection, isolation and characterization of normorphine and norcodeine as morphine metabolites in man. (1975). Journal of Pharmacy and Pharmacology, 27(5), 328-333. [Link]

  • Normorphine. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • The excitatory behavioral and antianalgesic pharmacology of normorphine-3-glucuronide after intracerebroventricular administration to rats. (1998). Journal of Pharmacology and Experimental Therapeutics, 285(3), 1157-1162. [Link]

  • Normorphine. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • (3-Bromopropyl)trimethylammonium bromide Suppliers. (n.d.). LookChem. Retrieved February 15, 2026, from [Link]

  • Quaternary Ammonium Salt Derivatives of Allylphenols With Peripheral Analgesic Effect. (1991). Memórias do Instituto Oswaldo Cruz, 86(Suppl. 2), 133-136. [Link]

  • Current methodologies to the analysis of morphine and its metabolites in biological matrices. (2026). TrAC Trends in Analytical Chemistry, 194, 117705. [Link]

  • Normorphine - Substance Details. (n.d.). US EPA. Retrieved February 15, 2026, from [Link]

  • Basic opioid pharmacology: an update. (2010). BJA Education, 10(1), 10-13. [Link]

  • Opioid Pharmacology. (2005). Pain Physician, 8(2), 215-228. [Link]

  • Synthesis of New Morphinan Opioids by TBADT‐Catalyzed Photochemical Functionalization at the Carbon Skeleton. (2020). Angewandte Chemie International Edition, 59(48), 21530-21534. [Link]

  • Bioinspired Scalable Total Synthesis of Opioids. (2021). CCS Chemistry, 3(5), 1836-1845. [Link]

  • Morphine. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Synthesis and analgesic effect of normorphine-3- and -6-glucuronides. (1992). Chemical & Pharmaceutical Bulletin, 40(8), 2215-2217. [Link]

  • Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties. (2023). Molecules, 28(12), 4881. [Link]

  • Novel Approaches Towards the Synthesis of Morphinan Derivatives. (n.d.). Nottingham ePrints. Retrieved February 15, 2026, from [Link]

  • Synthesis of Morphinans through Anodic Aryl‐Aryl Coupling. (2021). The Chemical Record, 21(9), 2344-2353. [Link]

  • Morphinan derivatives with an oxabicyclo[3.2.1]octane structure as dual agonists toward δ and κ opioid receptors. (2022). Bioorganic & Medicinal Chemistry, 53, 116552. [Link]

  • Biochemical synthesis, purification and preliminary pharmacological evaluation of normorphine-3-glucuronide. (1996). Life Sciences, 59(15), PL235-PL242. [Link]

  • Synthesis route for normorphine derivatives. Preparation of norcodeine (4b), dihydronorcodeine (4c) and normorphine (4a). (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary. (2025). Molecules, 30(6), 1234. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of 3-Bromopropyl Trimethylammonium Bromide

This guide provides an in-depth analysis of the safety protocols and handling precautions for 3-bromopropyl trimethylammonium bromide (CAS No. 3779-42-8). Designed for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the safety protocols and handling precautions for 3-bromopropyl trimethylammonium bromide (CAS No. 3779-42-8). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard Safety Data Sheet (SDS) to offer a foundational understanding of why specific procedures are critical. By grounding our recommendations in the inherent chemical properties and toxicological profile of quaternary ammonium compounds, we aim to foster a proactive safety culture in the laboratory.

Understanding the Compound: A Profile of 3-Bromopropyl Trimethylammonium Bromide

3-Bromopropyl trimethylammonium bromide is a quaternary ammonium salt.[1] These compounds are characterized by a positively charged polyatomic ion of the structure [NR4]+.[2] This particular molecule features a propyl chain with a terminal bromine atom, making it a useful reagent in organic synthesis. Its applications in research include acting as a precursor for novel copolymers, divalent surfactants, and bifunctional catalysts.[3] Like many quaternary ammonium compounds (QACs), it also possesses antimicrobial properties, a trait that makes this class of chemicals ubiquitous in disinfectant formulations.[4]

The presence of both a quaternary ammonium group and an alkyl bromide functional group dictates its reactivity and toxicological profile, classifying it as a skin and eye irritant.[5] Understanding this dual nature is the first step in its safe handling.

Hazard Analysis: More Than Just a Warning Label

The primary hazards associated with 3-bromopropyl trimethylammonium bromide are irritation to the skin and eyes.[5] The Globally Harmonized System (GHS) classification reflects this with the following hazard statements:

  • H315: Causes skin irritation. [5]

  • H319: Causes serious eye irritation. [5]

The causality behind this irritancy lies in the nature of QACs. The positively charged cation can interact with negatively charged biological membranes, disrupting them and leading to cell damage and irritation.[6] This mechanism is also responsible for their antimicrobial action.[2] While generally considered to have low systemic toxicity when used with appropriate precautions, direct contact is the primary exposure route of concern in a laboratory setting.[6][7]

Physical and Chemical Properties

A thorough understanding of the compound's physical properties is essential for anticipating its behavior and implementing appropriate controls.

PropertyValueSource
Chemical Formula C₆H₁₅Br₂N[1]
Molecular Weight 261.00 g/mol [1]
Appearance White to light yellow/orange powder or crystal[7]
Melting Point 210-212 °C (decomposes)[8]
Solubility Soluble in water[9]
Stability Stable under normal conditions. Hygroscopic.[5][9]

The solid, crystalline nature of this compound means the primary exposure risk during handling is through the generation of airborne dust particles. Its hygroscopic nature necessitates storage in a dry environment to maintain its integrity.[9]

Engineering and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate PPE. This creates a self-validating system where each layer of protection compensates for the potential limitations of another.

Engineering Controls

The primary engineering control for handling powdered 3-bromopropyl trimethylammonium bromide is a chemical fume hood . This is non-negotiable. A fume hood protects the user from inhaling dust particles that may be generated during weighing or transfer operations.[10] For any procedure with the potential for aerosolization, a fume hood is mandatory.

Personal Protective Equipment (PPE)

The selection of PPE is directly informed by the hazards. The following PPE is required when handling this compound:

  • Eye Protection: Chemical safety goggles are essential to protect against dust particles or splashes, which can cause serious eye irritation.[10] Standard safety glasses do not provide a sufficient seal.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[10] It is critical to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected.

  • Protective Clothing: A lab coat must be worn to protect against skin contact.[10] The lab coat should be fully buttoned.

  • Respiratory Protection: For situations where a fume hood is not available or when dealing with large quantities that could generate significant dust, a NIOSH-approved N95 dust mask or a full-face respirator may be necessary.[3]

The following diagram illustrates the logical workflow for selecting appropriate safety controls.

cluster_0 Risk Assessment cluster_1 Control Selection cluster_2 PPE Details Assess Task Assess Task: Weighing, Transfer, Reaction Setup Engineering Controls Engineering Controls: Chemical Fume Hood Assess Task->Engineering Controls Always Use PPE Personal Protective Equipment (PPE) Assess Task->PPE Always Use Eye Eye Protection: Safety Goggles PPE->Eye Hands Hand Protection: Nitrile Gloves PPE->Hands Body Body Protection: Lab Coat PPE->Body Respiratory Respiratory (if needed): N95 Dust Mask PPE->Respiratory If high dust potential

Caption: Workflow for selecting safety controls.

Safe Handling and Experimental Protocols

Adherence to a strict, methodical protocol is the cornerstone of safety when working with hazardous solids.

Step-by-Step Weighing and Transfer Protocol
  • Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood is on and functioning correctly.

  • Staging: Place a weigh boat, spatula, and the container of 3-bromopropyl trimethylammonium bromide inside the fume hood.

  • Dispensing: Slowly open the container. Avoid any sudden movements that could create a dust cloud. Use the spatula to carefully transfer the desired amount of the solid to the weigh boat.

  • Closure: Securely close the primary container immediately after dispensing.

  • Transfer: Carefully add the weighed solid to the reaction vessel or solvent. This should also be done inside the fume hood.

  • Decontamination: Clean the spatula thoroughly. Dispose of the weigh boat in the appropriate solid waste container.

  • Final Steps: Wipe down the work surface inside the fume hood. Remove gloves and wash hands thoroughly with soap and water.

Emergency Procedures: A Plan for When Things Go Wrong

Even with the best precautions, accidents can happen. A clear, pre-defined emergency plan is critical.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[5] If skin irritation occurs, seek medical attention.[5]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[5] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[5] If eye irritation persists, seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5] If feeling unwell, seek medical advice.[5]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention.

Accidental Release Measures

In the event of a spill, the priority is to contain the material and prevent exposure.

  • Evacuate: Clear the immediate area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Carefully sweep up the spilled solid, avoiding the creation of dust.

  • Collect: Place the swept-up material into a suitable, labeled container for disposal.

  • Clean: Clean the spill area thoroughly with a wet cloth or paper towels to remove any remaining residue.

  • Dispose: Dispose of all cleaning materials and the collected solid as hazardous waste.

The following flowchart outlines the decision-making process for a chemical spill.

Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess SmallSpill Small Spill in Fume Hood? Assess->SmallSpill LargeSpill Large Spill or Outside Hood? SmallSpill->LargeSpill No Cleanup Trained Personnel Cleanup: 1. Wear full PPE 2. Sweep carefully 3. Collect for disposal SmallSpill->Cleanup Yes LargeSpill->Cleanup No, but manageable Evacuate Evacuate Area Alert Safety Officer LargeSpill->Evacuate Yes

Caption: Decision flowchart for spill response.

Storage and Disposal: The Lifecycle of a Reagent

Proper storage and disposal are critical for maintaining a safe laboratory environment.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Due to its hygroscopic nature, storage under an inert gas is recommended.[9] Keep it away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of unused material and its container as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion: A Commitment to Safety

The safe handling of 3-bromopropyl trimethylammonium bromide is straightforward when its chemical properties are understood and respected. By implementing robust engineering controls, utilizing the correct PPE, and adhering to strict handling protocols, researchers can effectively mitigate the risks of skin and eye irritation. This guide serves as a framework for developing a comprehensive safety plan, ensuring that scientific discovery and personal safety go hand in hand.

References

  • Arnold, W. A., Blum, A., Branyan, J., Bruton, T. A., Carignan, C. C., Cortopassi, G., Datta, S., DeWitt, J., Doherty, A.-C., Halden, R. U., Harari, H., Hartmann, E. M., Hrubec, T. C., Iyer, S., Kwiatkowski, C. F., LaPier, J., Li, D., Li, L., Ortiz, J. G. M., … Zheng, G. (n.d.). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology. Retrieved February 15, 2026, from [Link]

  • Miljøstyrelsen. (n.d.). Quaternary ammonium compounds. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, July 15). Quaternary Ammonium Compound Toxicity. StatPearls. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved February 15, 2026, from [Link]

  • MIT Chemistry Department. (2019). Chemical Hygiene Plan and Safety Manual. Retrieved February 15, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of (3-Bromopropyl)trimethylammonium Bromide in Modern Disinfection. Retrieved February 15, 2026, from [Link]

  • LabManager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

Thermal Stability Profile & Degradation Kinetics of (3-Bromo-propyl)-trimethyl-ammonium Bromide

Executive Summary This technical guide provides a comprehensive thermal stability profile for (3-Bromopropyl)trimethylammonium bromide (BPTMAB) , a bifunctional quaternary ammonium reagent widely used in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive thermal stability profile for (3-Bromopropyl)trimethylammonium bromide (BPTMAB) , a bifunctional quaternary ammonium reagent widely used in the synthesis of structure-directing agents, ionic liquids, and block copolymers.

Critical Findings:

  • Thermal Onset (

    
    ):  Decomposition initiates at approximately 210°C .
    
  • Primary Degradation Mechanism: Nucleophilic dealkylation (Reverse Menshutkin reaction) driven by the bromide counter-anion.

  • Safety Criticality: Thermal degradation releases Methyl Bromide (MeBr) , a volatile neurotoxin and ozone-depleting agent. Furthermore, the degradation intermediate, (3-bromopropyl)dimethylamine, possesses a high potential for intramolecular cyclization to form the reactive 1,1-dimethylazetidinium ion, presenting a latent genotoxic impurity risk in pharmaceutical applications.

Compound Architecture & Physicochemical Baseline

Understanding the structural constraints of BPTMAB is prerequisite to interpreting its thermal behavior. The molecule consists of a quaternary ammonium headgroup susceptible to nucleophilic attack and a propyl linker terminating in a reactive alkyl bromide.

PropertySpecification
IUPAC Name 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide
CAS Number 3779-42-8
Molecular Formula

Molecular Weight 260.96 g/mol
Physical Form White to light-yellow crystalline powder
Hygroscopicity High (Requires storage under inert atmosphere)
Melting Point 210°C (with simultaneous decomposition)

Thermodynamic Stability Profile

The thermal profile of BPTMAB is characterized by a high degree of stability up to its melting transition, followed by rapid, irreversible degradation.

Thermogravimetric Analysis (TGA) Interpretation
  • Stage I (Ambient – 120°C): Minor mass loss (<2%) attributed to physisorbed water. The quaternary ammonium moiety is highly hygroscopic; "dry" samples often re-adsorb moisture rapidly during handling.

  • Stage II (210°C – 300°C): The Catastrophic Degradation Event . A sharp mass loss step occurs, corresponding to the volatilization of methyl bromide (

    
    ) and the breakdown of the organic cation.
    
  • Stage III (>350°C): Carbonization. In an inert atmosphere (

    
    ), a carbonaceous char residue (~5-10%) typically remains. In an oxidative atmosphere (Air), complete combustion occurs by 600°C.
    
Differential Scanning Calorimetry (DSC)
  • Endotherm (

    
    ):  Represents the melting of the crystal lattice. Unlike stable ionic liquids, the melting of BPTMAB is immediately followed by/coincides with decomposition, making it difficult to isolate a stable liquid phase.
    
  • Exotherm (Secondary): If heating continues in a sealed vessel (DSC pan), a secondary exotherm may be observed due to the polymerization or cyclization of the reactive degradation products.

Mechanistic Degradation Pathways

The thermal decay of BPTMAB is not a random fragmentation but a deterministic chemical process governed by the nucleophilicity of the bromide counter-ion and the electrophilicity of the methyl groups.

Pathway A: Reverse Menshutkin Reaction (Dominant)

At elevated temperatures, the bromide anion (


) attacks one of the 

-methyl groups via an

mechanism. This dealkylation restores the neutral tertiary amine and releases volatile methyl bromide.


Pathway B: Intramolecular Cyclization (The "Hidden" Hazard)

The neutral intermediate formed in Pathway A, (3-bromopropyl)dimethylamine , is structurally primed for intramolecular alkylation. The tertiary amine nitrogen can attack the


-carbon (bearing the bromine), displacing the bromide to form a strained, four-membered azetidinium  ring.

Why this matters: Azetidinium ions are potent alkylating agents and are often flagged as potential genotoxic impurities (PGIs) in drug development.

Visualization of Degradation Kinetics

The following diagram illustrates the competitive and sequential pathways governing the thermal breakdown of BPTMAB.

BPTMAB_Degradation BPTMAB (3-Bromopropyl)trimethyl ammonium Bromide (Stable Solid) TS_SN2 Transition State (Br- attack on Methyl) BPTMAB->TS_SN2  Heat (>210°C) MeBr Methyl Bromide (Gas) [TOXIC / VOLATILE] TS_SN2->MeBr  Dealkylation Amine_Inter (3-Bromopropyl) dimethylamine (Liquid Intermediate) TS_SN2->Amine_Inter  Reverse Menshutkin Azetidinium 1,1-Dimethylazetidinium Bromide (Reactive Electrophile) Amine_Inter->Azetidinium  Intramolecular Cyclization (Fast) Polymer Polymeric Residues (Char) Amine_Inter->Polymer  Intermolecular Alkylation Azetidinium->Polymer  Ring Opening/ Polymerization

Figure 1: Thermal degradation cascade of BPTMAB, highlighting the divergence between volatile release (MeBr) and the formation of reactive azetidinium species.

Experimental Validation Protocols

To validate the stability profile of a specific BPTMAB lot, the following self-validating protocols are recommended.

Protocol 4.1: TGA-MS Coupled Analysis

Objective: Correlate mass loss events with specific chemical species (MeBr vs.


).
  • Instrument: TGA coupled with Quadrupole Mass Spectrometer.

  • Sample Prep: Load 5-10 mg of BPTMAB into an Alumina (

    
    ) crucible. Note: Do not use Aluminum pans as they may react with evolved HBr/MeBr at high temps.
    
  • Purge: High-purity Nitrogen (

    
    ) at 50 mL/min for 30 mins prior to heating to remove headspace air.
    
  • Ramp: Heat from 30°C to 400°C at 10°C/min.

  • MS Monitoring: Track

    
     signals:
    
    • 
       18 (
      
      
      
      ) – Dehydration.
    • 
       94/96 (
      
      
      
      ) – Primary Dealkylation.
    • 
       58 (
      
      
      
      fragment) – Amine backbone degradation.
Protocol 4.2: Isothermal Stress Testing (Accelerated Stability)

Objective: Determine long-term stability below


.
  • Setup: Seal samples in glass ampoules under Argon.

  • Conditioning: Incubate at 150°C (well below

    
    ) for 24, 48, and 72 hours.
    
  • Analysis: Dissolve residue in

    
     or DMSO-
    
    
    
    and analyze via
    
    
    -NMR.
  • Marker Detection: Look for the appearance of:

    • Singlet at

      
       ppm (N-dimethyl protons of the degradation product).
      
    • Loss of integration in the trimethylammonium singlet (

      
       ppm).
      

Safety & Handling Implications

The thermal profile dictates strict safety protocols beyond standard laboratory hygiene.

  • Thermal Runaway Risk: While not explosive, the decomposition generates gas (

    
    ) rapidly. Heating in a closed vessel without pressure relief can lead to rupture.
    
  • Toxic Release: Methyl bromide is a severe neurotoxin and alkylating agent. Any thermal processing (e.g., drying, extrusion) must be performed with active ventilation (fume hood/scrubber).

  • Storage: Store below 30°C in tightly sealed containers. Moisture absorption lowers the activation energy for degradation by solvating the bromide ion, making it more nucleophilic.

References

  • Sigma-Aldrich. (3-Bromopropyl)trimethylammonium bromide Product Specification & SDS. Retrieved from

  • ChemicalBook. CAS 3779-42-8 Properties and Safety Data. Retrieved from

  • TCI Chemicals. Product B6051: (3-Bromopropyl)trimethylammonium Bromide Data Sheet. Retrieved from

  • Leis, J. R., et al. (2021). "Trialkylammonium salt degradation: implications for methylation and cross-coupling." Chemical Science. Retrieved from

  • Master Organic Chemistry. The Hofmann Elimination Mechanism and Regioselectivity. Retrieved from

Foundational

Technical Whitepaper: Managing the Hygroscopicity of (3-Bromopropyl)trimethylammonium Bromide in Precision Synthesis

Executive Summary (3-Bromopropyl)trimethylammonium bromide (BPTAB) is a bifunctional quaternary ammonium salt serving as a critical intermediate in the synthesis of ion-exchange membranes, divalent surfactants, and phase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Bromopropyl)trimethylammonium bromide (BPTAB) is a bifunctional quaternary ammonium salt serving as a critical intermediate in the synthesis of ion-exchange membranes, divalent surfactants, and phase transfer catalysts. While chemically robust, its utility is frequently compromised by its acute hygroscopicity .

In drug development and polymer synthesis, moisture uptake by BPTAB introduces two failure modes: stoichiometric drift (leading to incomplete functionalization) and hydrolytic degradation (conversion to the corresponding alcohol). This guide provides a definitive technical framework for handling, storing, and validating BPTAB to ensure reproducible experimental outcomes.

Physicochemical Profile & Hygroscopic Mechanism[1]

Structural Basis of Hygroscopicity

BPTAB is an ionic solid composed of a bulky, organic cation


 and a bromide anion 

. Its hygroscopic nature is not merely a surface phenomenon but is driven by the thermodynamics of solvation.
  • Lattice Energy vs. Hydration Enthalpy: The crystal lattice of BPTAB is held together by electrostatic forces. However, the charge density of the bromide ion and the quaternary nitrogen creates a high enthalpy of hydration (

    
    ). When exposed to atmospheric moisture, the energy released by water molecules coordinating to the ions exceeds the lattice energy required to separate them.
    
  • Deliquescence: At relative humidity (RH) levels often found in laboratories (>40%), BPTAB can transition from a hygroscopic solid to a deliquescent state, dissolving completely in its own absorbed water.

Property Summary Table
PropertyValue / CharacteristicImpact on Handling
CAS Number 3779-42-8Verification required to avoid isomer confusion.
Molecular Weight 261.00 g/mol Baseline for stoichiometry; must be corrected for water content.
Physical Form White to light orange crystal/powderColor change (darkening) often indicates degradation.
Melting Point ~210–212 °C (dec.)High thermal stability allows vacuum drying at elevated temps.
Solubility High in

, MeOH; Low in non-polar solvents
Moisture absorption is rapid; non-polar washes cannot remove water.
Hygroscopicity High / Deliquescent Requires "Dry Chain" handling (see Section 4).

The Impact of Moisture on Chemical Integrity

Moisture is not an inert contaminant; it is a reactive impurity.

Stoichiometric Drift

In precision synthesis (e.g., block copolymerization), reagents are weighed to milligram precision. If BPTAB has absorbed 5% water by weight:

  • Target: 1.00 equivalents of BPTAB.

  • Actual: 0.95 equivalents of BPTAB + 0.05 equivalents of

    
    .
    
  • Result: The limiting reagent shifts, leaving unreacted coupling partners that complicate purification and alter the polymer's polydispersity index (PDI).

Hydrolytic Susceptibility

While the propyl backbone provides steric separation, the alkyl bromide moiety is susceptible to hydrolysis, particularly in the concentrated aqueous environment formed on the crystal surface during deliquescence.



This reaction is slow at neutral pH but accelerates if the absorbed water captures atmospheric


 (acidic) or if the material is stored in basic environments.

Protocol: The "Dry Chain" Methodology

To mitigate these risks, researchers must adopt a "Dry Chain" workflow—maintaining an anhydrous environment from the moment the container is opened until the reaction is sealed.

Workflow Visualization

DryChainProtocol Receiving Receiving & Inspection (Check Seal Integrity) Storage Long-Term Storage (Desiccator/Glovebox) Receiving->Storage Immediate Transfer Drying Active Drying (Vacuum Oven @ 60°C) Storage->Drying If >1 week old Weighing Inert Weighing (N2/Ar Atmosphere) Storage->Weighing If Freshly Dried Drying->Weighing Under Inert Gas Weighing->Drying If caking observed Reaction Reaction Vessel (Schlenk/Sealed) Weighing->Reaction Rapid Transfer

Figure 1: The "Dry Chain" workflow ensures BPTAB remains anhydrous throughout the experimental lifecycle.

Step-by-Step Handling Procedures
Phase 1: Storage
  • Primary: Store in a desiccator charged with active desiccant (Phosphorus Pentoxide

    
     or Indicating Drierite).
    
  • Secondary: For critical applications, store inside an Argon-filled glovebox.

  • Container: Use amber glass vials with PTFE-lined caps. Parafilm is insufficient for long-term storage of deliquescent salts; use electrical tape or shrink bands over the cap.

Phase 2: Active Drying (Mandatory before critical use)

If the compound has been opened previously, assume it is wet.

  • Place BPTAB in a vacuum drying pistol or oven.

  • Set temperature to 60°C . (Well below the 210°C decomposition point, but high enough to drive off lattice-bound water).

  • Apply high vacuum (< 1 mbar) for 4–6 hours .

  • Backfill with dry Nitrogen or Argon.

Phase 3: Weighing
  • Method A (Glovebox): Weigh directly into the reaction flask inside the box.

  • Method B (Schlenk Technique):

    • Tare a dry, septum-capped vial.

    • Add BPTAB quickly in air (if humidity <40%) or under a flow of Nitrogen.

    • Immediately recap and purge with Nitrogen.

    • Calculate mass by difference.

Analytical Validation

Trust but verify. Before committing BPTAB to a high-value synthesis, validate its water content.

Karl Fischer Titration (Gold Standard)
  • Method: Volumetric or Coulometric Karl Fischer.

  • Solvent System: Methanol/Formamide (to ensure complete solubility of the salt).

  • Target: Water content should be < 0.5% w/w for sensitive applications.

H-NMR Validation

If Karl Fischer is unavailable,


-NMR in a dry deuterated solvent (e.g., DMSO-

) can indicate moisture.
  • Observation: Look for a broad singlet variable between 3.3–4.0 ppm (depending on solvent/concentration).

  • Quantification: Integrate the water peak relative to the trimethyammonium singlet (~3.1 ppm, 9H).

  • Note: This method is less accurate than KF but sufficient for "Go/No-Go" decisions.

Applications in Research

Anion Exchange Membranes (AEMs)

BPTAB is used to functionalize polysulfone or poly(arylene ether) backbones. The quaternary ammonium group provides the anion conductivity.

  • Criticality: Excess water acts as a plasticizer during membrane casting and can inhibit the nucleophilic substitution reaction required to tether the BPTAB to the polymer backbone.

Divalent Surfactant Synthesis

BPTAB reacts with long-chain amines to form Gemini surfactants.

  • Pathway:

    
    
    
  • Insight: Water competes with the tertiary amine nucleophile, leading to side products that are difficult to separate from the amphiphilic product.

References

  • Sigma-Aldrich. (3-Bromopropyl)trimethylammonium bromide Product Specification & SDS. Available at:

  • TCI Chemicals. (3-Bromopropyl)trimethylammonium Bromide - Product B6051.[1][2] Available at:

  • Dong, X., et al. (2016). "Novel hydrophilic-hydrophobic block copolymer based on cardo poly(arylene ether sulfone)s with bis-quaternary ammonium moieties for anion exchange membranes." Journal of Membrane Science, 518, 31-39.

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24861515, (3-Bromopropyl)trimethylammonium bromide. Available at:

  • HepatoChem. Handling Hygroscopic Salts in Organic Synthesis. Available at:

Sources

Exploratory

Technical Whitepaper: Quaternary Ammonium Compounds with Alkyl Bromide Linkers

This guide serves as a technical whitepaper on Bis-Quaternary Ammonium Compounds (Gemini Surfactants) with Alkyl Spacers , derived from alkyl bromide linkers. It focuses on their synthesis, physicochemical superiority ov...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper on Bis-Quaternary Ammonium Compounds (Gemini Surfactants) with Alkyl Spacers , derived from alkyl bromide linkers. It focuses on their synthesis, physicochemical superiority over monomeric counterparts, and application in drug delivery and antimicrobial formulations.

Focus: Synthesis, Physicochemical Properties, and Bio-Interfacial Dynamics of Gemini Surfactants

Executive Summary

Quaternary Ammonium Compounds (QACs) have long been the industry standard for cationic surfactants and biocides.[1] However, the emergence of Gemini (dimeric) surfactants —specifically those synthesized using alkyl bromide linkers (


-dibromoalkanes)—has revolutionized the field. Unlike monomeric QACs (e.g., benzalkonium chloride), Gemini surfactants possess two hydrophobic tails and two cationic headgroups linked by a spacer.

This architecture results in a Critical Micelle Concentration (CMC) that is 10–100 times lower than conventional surfactants, superior solubilization capacity, and enhanced membrane-disrupting capabilities. This guide details the chemical architecture, validated synthesis protocols, and mechanistic insights required for researchers utilizing these compounds in drug delivery and antimicrobial applications.

Part 1: Structural Architecture & Synthesis

The "Spacer Effect" in Molecular Architecture

The defining feature of these compounds is the linker (or spacer). In the context of alkyl bromide precursors, the linker is a polymethylene chain


 derived from an alkyl dibromide.
  • Short Spacers (

    
    ):  Induce strong electrostatic repulsion between headgroups, leading to rigid, rod-like micelle structures.[2]
    
  • Medium Spacers (

    
    ):  Offer optimal flexibility, allowing the "spacer" to sit at the air-water interface or fold into the micelle core, significantly lowering surface tension.
    
  • Long Spacers (

    
    ):  Can cause the molecule to fold upon itself (hairpin conformation), behaving like a mono-head surfactant with a larger hydrophobic volume.
    
Synthesis Pathway: The Menshutkin Reaction

The synthesis relies on the nucleophilic substitution (


) of an 

-dibromoalkane by a tertiary amine. Bromide is the preferred leaving group over chloride due to its balance of reactivity and stability, avoiding the extreme reactivity of iodides.
Diagram 1: Synthesis Logic & Kinetics

G cluster_conditions Reaction Conditions Amine Tertiary Amine (2 Equivalents) TS Transition State (Bimolecular SN2) Amine->TS Nucleophilic Attack Linker Alkyl Dibromide (Linker Precursor) Linker->TS Leaving Group (Br-) Product Gemini Surfactant (Bis-QAC) TS->Product Quaternization Solvent Polar Aprotic (Acetonitrile/Ethanol) Temp Reflux (80-85°C)

Caption: Kinetic pathway of Gemini surfactant synthesis via double Menshutkin reaction.

Part 2: Physicochemical Properties[3][4][5][6]

The superiority of alkyl-bromide-linked QACs lies in their thermodynamics of aggregation.

Critical Micelle Concentration (CMC) Data

The table below compares a standard monomer (DTAB) with Gemini surfactants synthesized with varying alkyl bromide linker lengths. Note the logarithmic drop in CMC.

CompoundStructure (Tail-Spacer-Tail)Linker PrecursorCMC (mM)Surface Tension (

, mN/m)
DTAB (Monomer) 12-0N/A15.0 39.5
12-2-12 Dodecyl-Ethyl-Dodecyl1,2-Dibromoethane0.85 32.4
12-6-12 Dodecyl-Hexyl-Dodecyl1,6-Dibromohexane0.09 28.5
12-10-12 Dodecyl-Decyl-Dodecyl1,10-Dibromodecane0.06 30.1

Data Source: Synthesized from comparative literature analysis of gemini surfactant thermodynamics.

Mechanism of Action: Membrane Disruption

Gemini QACs exhibit a "cooperative" binding mechanism. The dual cationic charge facilitates initial adsorption to the negatively charged bacterial cell wall (LPS in Gram-negative, Teichoic acid in Gram-positive). The hydrophobic linker then penetrates the bilayer, causing rapid depolarization and leakage.

Diagram 2: Antimicrobial Mechanism

BioActivity Step1 Electrostatic Adsorption (Dicationic Head -> Anionic Membrane) Step2 Hydrophobic Insertion (Alkyl Tails + Linker Penetration) Step1->Step2 Step3 Spacer Effect Activation (Linker disturbs lipid packing) Step2->Step3 Critical Step Step4 Membrane Lysis (Leakage of Cytosol) Step3->Step4

Caption: Step-wise mechanism of bacterial membrane disruption by Gemini QACs.

Part 3: Experimental Protocols

Protocol A: Synthesis of 12-6-12 Gemini Surfactant

Target Molecule:



Reagents:

  • 
    -Dimethyldodecylamine (20 mmol, 4.27 g)
    
  • 1,6-Dibromohexane (10 mmol, 2.44 g)

  • Acetonitrile (HPLC Grade, 50 mL)

  • Ethyl Acetate (for washing)

Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen to remove moisture (alkyl bromides can hydrolyze).

  • Addition: Dissolve 1,6-dibromohexane in 20 mL acetonitrile. Add

    
    -dimethyldodecylamine dissolved in 30 mL acetonitrile.
    
  • Reaction: Heat the mixture to reflux (82°C) for 24–48 hours. The solution may turn slightly yellow, and a white precipitate (the product) will often form as the reaction progresses.

  • Isolation: Cool the mixture to room temperature. If the product has precipitated, filter via vacuum filtration. If not, evaporate the solvent using a rotary evaporator to 20% volume and add cold ethyl acetate to induce precipitation.

  • Purification (Crucial): Recrystallize the crude solid from a hot ethanol/acetone mixture (1:5 ratio). This removes unreacted amine (which causes cytotoxicity) and mono-quaternary byproducts.

  • Drying: Dry under high vacuum at 40°C for 12 hours.

  • Validation:

    • 1H NMR (

      
      ):  Look for the shift of the linker protons (
      
      
      
      -methylene to nitrogen) typically around
      
      
      3.1–3.4 ppm.
    • Melting Point: Sharp range (typically

      
      °C, decomposition).
      
Protocol B: CMC Determination via Conductivity

Rationale: Gemini surfactants show a sharp break in conductivity vs. concentration plots due to counter-ion binding on the micelle surface.

  • Preparation: Prepare a 10 mM stock solution of the synthesized QAC in deionized water (18.2 M

    
    ).
    
  • Titration: Add aliquots of the stock solution into a vessel containing 20 mL of pure water.

  • Measurement: Measure conductivity (

    
    , 
    
    
    
    ) after each addition, allowing 2 minutes for equilibration.
  • Analysis: Plot

    
     vs. Concentration (
    
    
    
    ). Fit two linear regression lines (pre-micellar and post-micellar). The intersection point is the CMC.

Part 4: Applications in Drug Development

Gene Delivery (Lipoplexes)

Gemini QACs are superior transfection agents compared to DOTAP. The flexible alkyl linker allows the surfactant to wrap around DNA, compacting it into stable lipoplexes that protect genetic cargo from endosomal degradation.

Antimicrobial Coatings

Due to their dicationic nature, these compounds bind more irreversibly to surfaces (glass, metal, polymers) than monomers.

  • Application: Covalent grafting of alkyl-bromide functionalized QACs onto medical devices to create contact-killing surfaces.

References

  • Menger, F. M., & Keiper, J. S. (2000). Gemini Surfactants. Angewandte Chemie International Edition. Link

  • Rosen, M. J., & Tracy, D. J. (1998). Gemini Surfactants. Journal of Surfactants and Detergents. Link

  • Huo, Q., et al. (2019). Synthesis and Antibacterial Activity of Gemini Quaternary Ammonium Salts with Different Spacer Lengths. Molecules. Link

  • Shukla, D., & Tyagi, V. K. (2006). Cationic Gemini Surfactants: A Review. Journal of Oleo Science. Link

  • Zana, R. (2002). Dimeric (Gemini) Surfactants: Effect of the Spacer Group on the Association Behavior in Aqueous Solution. Journal of Colloid and Interface Science. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency and Stable Perovskite Solar Cells via Surface Passivation with (3-Bromopropyl)trimethylammonium Bromide

Introduction Organic-inorganic metal halide perovskites have emerged as a revolutionary material in the field of photovoltaics, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Organic-inorganic metal halide perovskites have emerged as a revolutionary material in the field of photovoltaics, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based solar cells.[1][2] This remarkable progress is attributed to their exceptional optoelectronic properties, including strong light absorption, high charge carrier mobility, and long charge carrier diffusion lengths. However, a significant hurdle to the commercialization of perovskite solar cells (PSCs) is their operational instability, which is largely due to the presence of ionic defects.

Defects, particularly at the surfaces and grain boundaries of the polycrystalline perovskite film, act as non-radiative recombination centers.[3][4] These sites trap charge carriers, reducing the open-circuit voltage (VOC) and fill factor (FF) of the device, thereby lowering the overall PCE. Common defects include halide vacancies, undercoordinated lead (Pb2+) ions, and anti-site defects.[2] Furthermore, these defects can facilitate ion migration and act as ingress points for moisture and oxygen, accelerating material degradation.[5][6]

To mitigate these issues, surface passivation has been established as a critical and highly effective strategy.[4][7] This involves applying a thin layer of a carefully selected chemical agent to the perovskite surface to neutralize or "passivate" the electronic trap states. Among the various classes of passivating molecules, quaternary ammonium halides have shown exceptional promise due to their ability to passivate both positively and negatively charged defects simultaneously.[8]

This application note provides a detailed protocol for the use of (3-Bromopropyl)trimethylammonium Bromide (BPTA) , a multifunctional quaternary ammonium salt, for the surface passivation of perovskite films. BPTA is uniquely suited for this role as it provides both a positively charged trimethylammonium cation to passivate negatively charged defects and bromide anions to heal positively charged halide vacancies. This dual-action approach leads to a significant reduction in non-radiative recombination, resulting in substantial improvements in both the efficiency and long-term stability of perovskite solar cells.

Mechanism of BPTA Passivation

The efficacy of (3-Bromopropyl)trimethylammonium Bromide as a passivating agent stems from its ionic structure, which allows it to interact with and neutralize the primary charge defects present on the perovskite surface. The passivation mechanism is a dual-action process involving both the cation and the anions of the BPTA salt.

  • Cationic Passivation of Negatively Charged Defects: The perovskite surface often contains undercoordinated Pb2+ ions or lead-halide anti-site defects, which create localized negative charges. The positively charged trimethylammonium headgroup [(CH₃)₃N(CH₂)₃Br]⁺ of the BPTA molecule is electrostatically attracted to these sites. It effectively neutralizes these traps, preventing them from capturing photogenerated holes and thus suppressing non-radiative recombination.[1][9]

  • Anionic Passivation of Positively Charged Defects: Halide vacancies (primarily iodide vacancies in typical perovskite compositions) are one of the most common and detrimental defects.[4] These vacancies create localized positive charges and act as deep-level traps for electrons. The two bromide anions (Br⁻) from each BPTA molecule can effectively fill these halide vacancies. This "healing" process satisfies the coordination of adjacent lead ions and eliminates the positive trap state, leading to a significant reduction in electron trapping and an increase in the VOC.[4]

The alkyl chain of the BPTA molecule also contributes to enhanced stability by creating a more hydrophobic surface, which can help to repel ambient moisture—a key factor in perovskite degradation.[10] By simultaneously addressing both cationic and anionic defects, BPTA treatment leads to a cleaner electronic landscape at the perovskite interface, facilitating more efficient charge extraction and dramatically reducing voltage losses.

BPTA dual-action passivation of perovskite surface defects.

Materials and Equipment

Materials Equipment
(3-Bromopropyl)trimethylammonium Bromide (BPTA), >97% purityNitrogen or Argon-filled Glovebox
Anhydrous Isopropanol (IPA)Spin-coater
Fully fabricated perovskite films on substrates (e.g., FTO/SnO₂/Perovskite)Hotplate
Micropipettes (10-100 µL range)Analytical Balance
0.2 µm PTFE syringe filtersVortex mixer
Glass vials and syringesStandard solar cell fabrication and testing equipment

Experimental Protocol

This protocol describes a post-fabrication surface treatment of a pre-deposited 3D perovskite film. All steps should be performed inside a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Step 1: Preparation of BPTA Passivation Solution

1.1. Weigh 2-5 mg of BPTA powder using an analytical balance. 1.2. Dissolve the BPTA powder in 1 mL of anhydrous isopropanol (IPA) to create a 2-5 mg/mL stock solution. 1.3. Vortex the solution for 2-3 minutes until the BPTA is fully dissolved. 1.4. Filter the solution using a 0.2 µm PTFE syringe filter to remove any particulates before use.

Rationale: IPA is a common solvent that can dissolve the BPTA without damaging the underlying perovskite film. The concentration range of 2-5 mg/mL is a typical starting point for optimization; lower concentrations may not provide sufficient passivation, while higher concentrations could lead to the formation of an insulating layer.

Step 2: Application of BPTA Solution

2.1. Place the substrate with the annealed perovskite film onto the chuck of the spin-coater. 2.2. Dispense 50 µL of the BPTA passivation solution onto the center of the spinning perovskite film (dynamic deposition). 2.3. Spin-coat at 4000 RPM for 30 seconds.

Rationale: Dynamic deposition ensures a uniform and rapid coverage of the solution across the substrate. A high spin speed is used to spread the solution thinly and evenly, removing excess solvent and leaving a molecularly thin passivation layer.

Step 3: Post-Passivation Annealing

3.1. Immediately transfer the BPTA-treated substrate to a pre-heated hotplate inside the glovebox. 3.2. Anneal the film at 100°C for 10 minutes.[11] 3.3. After annealing, allow the film to cool to room temperature before proceeding with the deposition of subsequent layers (e.g., hole transport layer or top electrode).

Rationale: The annealing step provides the thermal energy necessary to promote the interaction between the BPTA ions and the perovskite surface defects. It also ensures the complete evaporation of the IPA solvent, resulting in a stable and well-adhered passivation layer.

Workflow A Prepare Perovskite Film (e.g., FTO/SnO₂/Perovskite) C Spin-Coat BPTA Solution (4000 RPM, 30s) A->C B Prepare BPTA Solution (2-5 mg/mL in IPA) B->C D Post-Passivation Anneal (100°C, 10 min) C->D E Deposit Hole Transport Layer & Top Electrode D->E F Device Characterization (J-V, PL, TRPL, Stability) E->F

Experimental workflow for BPTA passivation of perovskite films.

Characterization and Expected Outcomes

To validate the effectiveness of the BPTA passivation, a series of characterization techniques should be employed on both the passivated films and the completed solar cell devices.

Photophysical Properties

  • Steady-State Photoluminescence (PL): Passivated films should exhibit a significant increase in PL intensity compared to control (unpassivated) films. This indicates a reduction in non-radiative recombination pathways, as more electron-hole pairs recombine radiatively.[12][13]

  • Time-Resolved Photoluminescence (TRPL): The carrier lifetime measured by TRPL should be substantially longer for BPTA-treated films.[13] An increase from tens or hundreds of nanoseconds for the control film to over a microsecond for the passivated film is indicative of highly effective defect passivation.[14]

Device Performance

The most critical validation is the improvement in photovoltaic parameters, measured under standard AM 1.5G illumination.

Parameter Control Device (Typical) BPTA-Passivated Device (Expected) Rationale for Improvement
VOC (V) 1.05 - 1.101.12 - 1.18Direct result of suppressed non-radiative recombination at the perovskite surface/interface.[9]
JSC (mA/cm²) 23.0 - 24.023.5 - 24.5Minor increase due to reduced interface recombination, leading to slightly improved charge collection efficiency.
Fill Factor (%) 75 - 7880 - 84Improved charge extraction and transport due to a better-quality interface with the charge transport layer.
PCE (%) 18.0 - 20.521.0 - 23.0+The cumulative effect of the significant increase in VOC and FF.

Stability Assessment

  • Environmental Stability: Unencapsulated devices should be stored in an ambient environment (e.g., 20-40% relative humidity) and their performance monitored over time. BPTA-passivated devices are expected to retain a much higher percentage of their initial PCE (e.g., >90%) after several hundred hours, whereas control devices may degrade significantly faster.

  • Operational Stability: Devices should be tested under continuous illumination at their maximum power point. The passivated devices are expected to show superior operational stability due to the suppression of ion migration and defect formation under operational stress.

Conclusion

The application of (3-Bromopropyl)trimethylammonium Bromide (BPTA) as a surface passivating agent offers a straightforward and highly effective method for enhancing the performance and stability of perovskite solar cells. Its dual-functionality allows for the simultaneous passivation of both positive and negative ionic defects on the perovskite surface, leading to a marked reduction in non-radiative recombination. This translates directly into higher open-circuit voltages and fill factors, ultimately boosting the power conversion efficiency. The provided protocol serves as a comprehensive guide for researchers to implement this strategy, paving the way for the development of more robust and commercially viable perovskite photovoltaic technologies.

References

Sources

Application

Application Note: High-Efficiency Synthesis of Carnitine Analogs and Mitochondrial Targeting Ligands using (3-Bromopropyl)trimethylammonium Bromide

Abstract This application note details the synthetic utility of (3-Bromopropyl)trimethylammonium bromide (BPTAB) as a pivotal building block for generating carnitine analogs, specifically -butyrobetaine (deoxycarnitine)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility of (3-Bromopropyl)trimethylammonium bromide (BPTAB) as a pivotal building block for generating carnitine analogs, specifically


-butyrobetaine (deoxycarnitine)  derivatives and mitochondria-targeting cationic ligands. Unlike complex chiral syntheses required for L-carnitine, BPTAB enables the rapid generation of achiral analogs and cationic probes essential for studying the Organic Cation/Carnitine Transporter (OCTN2)  and developing metabolic modulators. We present a validated, modular protocol for nucleophilic substitution reactions, emphasizing the synthesis of the carnitine precursor 

-butyrobetaine via cyanation/hydrolysis and the creation of "soft" cationic analogs via carboxylate alkylation.

Introduction: The Trimethylammonium Pharmacophore

Carnitine (3-hydroxy-4-N,N,N-trimethylaminobutyrate) is obligate for the transport of long-chain fatty acids into the mitochondrial matrix for


-oxidation. This transport is mediated by OCTN2 , a polyspecific transporter that recognizes the trimethylammonium (TMA) headgroup and a carboxylate tail separated by a specific carbon spacer.

(3-Bromopropyl)trimethylammonium bromide serves as a pre-functionalized "cationic propyl" synthon (


). Its structural homology to the carnitine backbone makes it the ideal reagent for:
  • Deoxycarnitine Synthesis: Synthesizing

    
    -butyrobetaine (GBB), the direct endogenous precursor to carnitine.
    
  • Mitochondrial Targeting: Appending the TMA cation to lipophilic drugs or antioxidants to drive mitochondrial accumulation (driven by the mitochondrial membrane potential,

    
    ).
    
  • OCTN2 Probes: Creating competitive inhibitors that mimic the charge distribution of carnitine but lack the metabolic handle (the

    
    -hydroxyl group).
    

Chemical Basis & Retrosynthetic Logic

The synthesis of carnitine analogs from BPTAB relies on the high reactivity of the primary alkyl bromide toward nucleophiles (


 reaction).
Structural Comparison
  • L-Carnitine:

    
    
    
  • 
    -Butyrobetaine (GBB): 
    
    
    
  • Reagent (BPTAB):

    
    
    

To synthesize GBB (a 4-carbon backbone), one must extend the 3-carbon BPTAB chain by one carbon (Cyanation) or couple it to a leaving group that mimics the carboxylate.

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways from BPTAB.

CarnitineAnalogSynthesis cluster_legend Reaction Type BPTAB (3-Bromopropyl) trimethylammonium bromide (Starting Material) Intermediate_CN Nitriles (Cyanopropyl-TMA) BPTAB->Intermediate_CN SN2 Substitution (+ CN-) Analog_S Thio-Analogs (Mitochondrial Antioxidants) BPTAB->Analog_S Thiol Alkylation (+ R-SH) Analog_E Ester Analogs (Reverse Carnitine Esters) BPTAB->Analog_E Carboxylate Alkylation (+ R-COO-) CN Cyanide Source (NaCN/KCN) Nuc Nucleophile (R-SH, R-COO-) GBB Gamma-Butyrobetaine (Deoxycarnitine) Intermediate_CN->GBB Acid Hydrolysis (HCl, Reflux) Chain Extension Chain Extension Functionalization Functionalization

Figure 1: Divergent synthetic pathways from BPTAB to carnitine analogs (GBB) and functionalized mitochondrial probes.

Validated Experimental Protocols

Protocol A: Synthesis of -Butyrobetaine (Deoxycarnitine)

Objective: To synthesize the carnitine precursor by one-carbon homologation. Mechanism: Nucleophilic substitution with cyanide followed by hydrolysis.

Reagents
  • (3-Bromopropyl)trimethylammonium bromide (BPTAB) [CAS: 3779-42-8][1]

  • Potassium Cyanide (KCN) (Caution: High Toxicity)

  • Ethanol (80%)

  • Concentrated Hydrochloric Acid (HCl)

  • Ion Exchange Resin (e.g., Dowex 1x8, OH- form)

Step-by-Step Methodology
  • Cyanation (Nitrile Formation):

    • Dissolve 10 mmol (2.61 g) of BPTAB in 20 mL of 80% ethanol/water.

    • Add 12 mmol (0.78 g) of KCN.

    • Reflux the mixture at 80°C for 4-6 hours. Monitor by TLC (Silica, MeOH/NH4OH) or LC-MS. The bromide is displaced by cyanide.

    • Safety Note: Perform in a well-ventilated fume hood. Quench waste with bleach to destroy excess cyanide.

    • Intermediate: (3-Cyanopropyl)trimethylammonium bromide.

  • Hydrolysis:

    • Evaporate the solvent carefully to dryness.

    • Resuspend the residue in 15 mL of concentrated HCl (37%).

    • Reflux at 100°C for 6 hours. This converts the nitrile (-CN) to the carboxylic acid (-COOH).

    • Evaporate HCl under reduced pressure.

  • Purification (Desalting/Anion Exchange):

    • The crude product contains inorganic salts (KCl, KBr).

    • Dissolve crude residue in water and load onto a column containing Dowex 50W (H+ form) or similar cation exchange resin.

    • Wash with water to remove non-cationic impurities.

    • Elute the product with 1M NH4OH.

    • Lyophilize the eluate to obtain

      
      -Butyrobetaine inner salt .
      
Expected Yield & Data
  • Yield: 75-85%

  • Appearance: White hygroscopic solid.

  • 1H NMR (D2O):

    
     3.30 (s, 9H, N-Me), 3.35 (m, 2H, N-CH2), 2.20 (t, 2H, CH2-COO), 1.95 (m, 2H, C-CH2-C).
    
Protocol B: Synthesis of Mitochondria-Targeting "Reverse" Esters

Objective: To create lipophilic carnitine analogs that target OCTN2 without requiring the complex nitrile route. Mechanism: Alkylation of a carboxylate salt by BPTAB.

Reagents
  • BPTAB

  • Carboxylic Acid of choice (e.g., Butyric acid, Lipoic acid)

  • Potassium Carbonate (K2CO3)

  • Acetonitrile (ACN) or DMF

Step-by-Step Methodology
  • Activation:

    • Dissolve the carboxylic acid (10 mmol) in ACN (30 mL).

    • Add K2CO3 (15 mmol) and stir for 30 min to generate the carboxylate anion.

  • Alkylation:

    • Add BPTAB (10 mmol) to the suspension.

    • Reflux at 80°C for 12-18 hours.

    • Note: The quaternary ammonium group activates the adjacent alkyl bromide, but the reaction is slower than with primary bromides due to charge repulsion effects; DMF may accelerate the rate.

  • Isolation:

    • Filter off the inorganic salts (KBr).

    • Concentrate the filtrate.

    • Recrystallize from Ethanol/Ether or Acetone.

Quality Control & Characterization

To ensure the integrity of the synthesized analogs, the following parameters must be verified.

ParameterMethodAcceptance CriteriaRationale
Purity HPLC-ELSD / CAD> 95%Quaternary ammoniums do not absorb UV well; ELSD (Evaporative Light Scattering) is required.
Identity ESI-MS (+)[M]+ peak matching theoretical massConfirms the intact cation.
Counter-ion Silver Nitrate Test / ICConfirmed Br- or inner saltCritical for stoichiometry; biological assays prefer inner salts or Cl- over Br-.
Residual Solvent 1H NMR< 5000 ppmEthanol/DMF removal is critical for cytotoxicity assays.
Purification Workflow Diagram

The isolation of quaternary ammonium salts requires specific handling to remove inorganic salts.

PurificationWorkflow Crude Crude Reaction Mixture (Product + KBr + Unreacted BPTAB) Filtration Filtration (Remove insoluble inorganic salts) Crude->Filtration IonExchange Cation Exchange Chromatography (Dowex 50W, H+ form) Filtration->IonExchange Wash Water Wash (Elute non-cationic impurities) IonExchange->Wash Elution Elution with 1M NH4OH (Displace quaternary amine) Wash->Elution Final Lyophilization (Pure Inner Salt) Elution->Final

Figure 2: Purification workflow for isolating quaternary ammonium carnitine analogs.

Safety & Handling

  • Cyanide Hazard: Protocol A uses KCN. Never mix with acid before quenching. Keep a cyanide antidote kit available.

  • Quaternary Salts: BPTAB and its derivatives are potent surfactants. They can cause skin irritation and are hygroscopic. Handle in a glovebox or dry environment to maintain stoichiometry.

  • Biological Activity: These analogs may act as CPT-1/2 inhibitors. Handle as potential metabolic disruptors.

References

  • Rebouche, C. J., & Seim, H. (1998). Carnitine metabolism and its regulation in microorganisms and mammals. Annual Review of Nutrition, 18(1), 39-61.

  • TCI Chemicals. (n.d.). Product Specification: (3-Bromopropyl)trimethylammonium Bromide.[1][2] TCI Chemicals Product Catalog.

  • Koeth, R. A., et al. (2014).

    
    -Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO.[3] Cell Metabolism, 20(5), 799-812. 
    
  • Sigma-Aldrich. (n.d.). (3-Bromopropyl)trimethylammonium bromide Safety Data Sheet.

  • Teerlink, T., et al. (2014).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Substitution of (3-Bromopropyl)trimethylammonium Bromide

Welcome to the technical support center for the nucleophilic substitution of (3-bromopropyl)trimethylammonium bromide. This guide is designed for researchers, scientists, and professionals in drug development who are loo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nucleophilic substitution of (3-bromopropyl)trimethylammonium bromide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their substitution reactions involving this versatile quaternary ammonium salt. Here, we address common challenges and provide in-depth, evidence-based solutions to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to directly answer specific questions and resolve issues you may encounter during your experiments.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in the substitution of (3-bromopropyl)trimethylammonium bromide can stem from several factors. The primary culprits often involve steric hindrance, suboptimal reaction conditions, or the intrinsic properties of the reactants and solvents.

  • Steric Hindrance: The substrate, (3-bromopropyl)trimethylammonium bromide, possesses a quaternary ammonium group, which is sterically bulky. Although the primary carbon bearing the bromine is the reaction center, the adjacent bulky trimethylammonium group can sterically hinder the approach of the nucleophile.[1][2][3][4] This is a crucial consideration, especially when using bulky nucleophiles.

  • Reaction Mechanism: This reaction typically proceeds via an SN2 mechanism.[5][6] SN2 reactions are sensitive to steric bulk at the electrophilic carbon and the strength of the nucleophile. A slow reaction rate due to steric hindrance can lead to the accumulation of side products or incomplete conversion, thus lowering the yield.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The solvent plays a critical role in SN2 reactions. Using a polar protic solvent (e.g., water, ethanol) can solvate and stabilize the nucleophile, reducing its reactivity and slowing down the reaction.[7][8]

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions, such as elimination, leading to a decrease in the desired product's yield.

    • Reaction Time: Insufficient reaction time will result in incomplete conversion. Conversely, excessively long reaction times can lead to the degradation of products or the formation of byproducts.

Q2: How do I choose the optimal solvent for my substitution reaction?

The choice of solvent is paramount for a successful SN2 reaction.

For the substitution of (3-bromopropyl)trimethylammonium bromide, polar aprotic solvents are generally the most effective.[6][9] These solvents can dissolve the ionic starting material and the nucleophile but do not strongly solvate the nucleophile. This "naked" nucleophile is more reactive and can more readily attack the electrophilic carbon.[10][11]

Solvent Type Examples Effect on SN2 Reaction Rationale
Polar Aprotic Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Favored Solubilizes reactants without strongly solvating the nucleophile, enhancing its reactivity.[6][8]
Polar Protic Water, Methanol, EthanolDisfavored Solvates and stabilizes the nucleophile through hydrogen bonding, reducing its nucleophilicity.[7][8]
Nonpolar Toluene, HexaneDisfavored Poor solubility of the ionic reactants.

Experimental Protocol: Solvent Screening

To determine the optimal solvent for your specific nucleophile, a small-scale solvent screening experiment is recommended.

  • Setup: Prepare identical reaction mixtures in parallel, each using a different polar aprotic solvent (e.g., ACN, DMF, DMSO).

  • Reactants: Use a consistent molar ratio of (3-bromopropyl)trimethylammonium bromide and your nucleophile in each reaction.

  • Conditions: Maintain the same temperature and reaction time for all setups.

  • Analysis: Monitor the reaction progress and product formation using a suitable analytical technique (e.g., TLC, LC-MS, NMR).

  • Evaluation: Compare the product yields to identify the solvent that provides the highest conversion to the desired product.

Q3: I am observing the formation of side products. What are they, and how can I minimize them?

The most common side reaction is elimination (E2), which competes with substitution (SN2). This is particularly prevalent when using a strong, sterically hindered base as the nucleophile.

  • Elimination (E2) Pathway: The nucleophile acts as a base and abstracts a proton from the carbon adjacent to the carbon bearing the bromine, leading to the formation of an alkene and trimethylamine.

To minimize elimination and favor substitution:

  • Nucleophile Choice: Use a strong, but less sterically hindered nucleophile.[9] Nucleophiles with high nucleophilicity and low basicity are ideal.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally favor substitution over elimination.

  • Controlled Addition: Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration, which can help suppress the bimolecular elimination reaction.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Reaction Yield check_sterics Assess Steric Hindrance (Substrate & Nucleophile) start->check_sterics optimize_solvent Optimize Solvent System (Polar Aprotic) check_sterics->optimize_solvent If sterics are significant check_nucleophile Evaluate Nucleophile Strength and Basicity check_sterics->check_nucleophile If sterics are minimal control_temp Adjust Reaction Temperature optimize_solvent->control_temp high_yield Improved Yield control_temp->high_yield side_reactions Identify Side Products (e.g., Elimination) check_nucleophile->side_reactions side_reactions->control_temp

Caption: A workflow diagram for troubleshooting low reaction yields.

Q4: Is the trimethylammonium group a good leaving group?

In this specific reaction, the trimethylammonium group is not the leaving group. The leaving group is the bromide ion (Br⁻) attached to the propyl chain.[12][13] Trimethylamine, as a neutral molecule, would be a poor leaving group in a standard nucleophilic substitution on an alkyl chain. The positively charged quaternary ammonium group is a powerful electron-withdrawing group, which makes the α- and β-carbons more electrophilic, but it does not depart during the substitution.

Reaction Mechanism Overview

SN2_Mechanism Reactants (3-Bromopropyl)trimethylammonium + Nu⁻ TS [Nu---C---Br]⁻ Transition State Reactants->TS S N 2 Attack Products Substituted Product + Br⁻ TS->Products Bromide Departure

Caption: A simplified SN2 reaction mechanism.

General Recommendations for Yield Improvement

Parameter Recommendation Rationale
Nucleophile Use a strong, non-bulky nucleophile. Anionic nucleophiles are generally more reactive.[9]A strong nucleophile is required for an efficient SN2 reaction.[5] Steric hindrance can slow the reaction.
Solvent Use a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile).Enhances nucleophile reactivity by minimizing solvation.[6]
Temperature Start at room temperature and gently heat if the reaction is slow. Avoid high temperatures.Balances reaction rate with the potential for side reactions.
Concentration Moderate concentrations are generally effective. Very high concentrations can sometimes lead to solubility issues or side reactions.Ensure all reactants are fully dissolved to promote a homogeneous reaction.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Protects sensitive nucleophiles and reagents from atmospheric moisture and oxygen.

References

  • Filo. (2026, January 25). Why is neopentyl not favored in certain reactions?
  • organicnotes. (n.d.). 7-14) Neopentyl Halides React Slowly in Substitution Processes.
  • Chad's Prep®. (n.d.). Factors Affecting SN2 Reactions.
  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?
  • brainly.com. (2023, September 19). [FREE] Give a reason why neopentyl chloride does not undergo an SN2 reaction.
  • Reddit. (2020, August 21). For SN2 reactions, neopentyl bromide has a primary alpha carbon but a tertiary beta carbon so it has steric hindrance.
  • YouTube. (2014, June 30). Solvent Effects on Sn2 Reactions.
  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions.
  • Chemistry Stack Exchange. (2018, March 16).
  • Journal of Chemical Education. (2006). Teaching Solvent Effects on SN 2 Reactions by the Introduction of Ionic Liquids.
  • Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia.
  • ResearchGate. (2011).
  • Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions.
  • Google Patents. (n.d.). CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.
  • PubMed. (2012, March 1). Synthesis and characterization of N-(2-hydroxy)
  • Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview.
  • ChemicalBook. (n.d.). (3-Bromopropyl)trimethylammonium bromide | 3779-42-8.

Sources

Optimization

Removing unreacted trimethylamine from (3-Bromo-propyl)-trimethyl-ammonium synthesis

Welcome to the technical support center for the synthesis of (3-Bromopropyl)trimethylammonium bromide. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3-Bromopropyl)trimethylammonium bromide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis, with a particular focus on the effective removal of unreacted trimethylamine.

Understanding the Challenge: The Persistent Presence of Trimethylamine

The synthesis of (3-Bromopropyl)trimethylammonium bromide typically involves the quaternization of 1,3-dibromopropane with trimethylamine. While the reaction is generally straightforward, a common and often frustrating issue is the presence of residual, unreacted trimethylamine in the final product. This impurity is notoriously difficult to remove due to its physical and chemical properties.

Trimethylamine is a gas at room temperature with a low boiling point of approximately 3-4°C and is highly soluble in water.[1][2] Its potent, fishy odor, detectable even at very low concentrations, is a clear indicator of its presence.[2][3] The high water solubility of both trimethylamine and the desired quaternary ammonium salt product makes simple aqueous workups ineffective for its removal.[4]

This guide provides a systematic approach to tackling this purification challenge, ensuring you obtain a high-purity product.

Frequently Asked Questions (FAQs)

Q1: I've finished my reaction, and the crude product has a strong fishy smell. What is the first step I should take?

A1: The characteristic fishy odor is a definitive sign of residual trimethylamine.[1][2] Before attempting more complex purification methods, the most straightforward initial step is to remove the volatile trimethylamine by placing the reaction mixture under a high vacuum. Given its low boiling point, a significant portion of the unreacted trimethylamine can be evaporated. For this to be most effective, the reaction solvent should be removed first.

Q2: After evaporation, the fishy odor is reduced but still present. What's the next logical step?

A2: At this stage, a non-polar solvent wash or trituration is recommended. The desired product, (3-Bromopropyl)trimethylammonium bromide, is a salt and therefore should be insoluble in non-polar organic solvents. Unreacted 1,3-dibromopropane and other non-polar impurities will be soluble.

Step-by-Step Protocol for Trituration:

  • Add a dry, non-polar solvent such as diethyl ether or hexane to your crude product.

  • Stir the mixture vigorously. The product should remain as a solid, while the unreacted starting material and other non-polar impurities dissolve.

  • Decant or filter to isolate the solid product.

  • Repeat the washing process 2-3 times to ensure thorough removal of soluble impurities.

  • Dry the solid product under a vacuum.

Q3: I've tried trituration, but my product still shows signs of trimethylamine contamination in the NMR spectrum. What other methods can I use?

A3: If physical methods like evaporation and trituration are insufficient, a chemical approach can be employed to convert the residual trimethylamine into a more easily separable compound. One patented method involves reacting the residual trimethylamine with an alkylating agent, such as methyl chloride, to form tetramethylammonium chloride, a different quaternary ammonium salt.[4] A similar approach could involve reacting it with a non-volatile epoxide.[5]

Another effective, and often simpler, chemical method is to convert the free base trimethylamine into its hydrochloride salt.

Step-by-Step Protocol for Acidification and Extraction:

  • Dissolve the crude product in a minimum amount of a polar solvent in which the product is soluble, such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (e.g., 1M HCl in diethyl ether) dropwise while stirring. This will convert the volatile trimethylamine (boiling point ~3°C) into the non-volatile trimethylamine hydrochloride salt.

  • The desired product, (3-Bromopropyl)trimethylammonium bromide, is generally less soluble in moderately polar solvents than trimethylamine hydrochloride. Attempt to selectively precipitate your product by adding a less polar solvent in which the product is insoluble but the hydrochloride salt may have some solubility.

Q4: Can I use column chromatography to purify my product?

A4: While possible, purifying quaternary ammonium salts by standard silica gel chromatography can be challenging. These polar, charged molecules often stick to the silica gel, leading to poor recovery and streaking.[6] If you must use chromatography, consider using reverse-phase (C18) silica or alumina. A mobile phase of acetonitrile/water or methanol/dichloromethane with a small amount of an acid (like acetic acid) or a salt to improve peak shape can be effective.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Strong, persistent fishy odor after initial workup. Significant excess of unreacted trimethylamine.1. Ensure the reaction was run to completion. 2. Apply a high vacuum for an extended period. 3. Consider the chemical conversion methods described in the FAQs.
Product is an oil instead of a solid. Presence of impurities, including unreacted starting materials or residual solvent, depressing the melting point.1. Thoroughly dry the product under a high vacuum. 2. Perform rigorous trituration with a non-polar solvent like diethyl ether or hexane to remove soluble impurities.[6] 3. Attempt recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether).
Low yield after purification. Product loss during washing or trituration steps.1. Ensure the solvent used for washing is one in which your product has very low solubility. 2. Cool the solvent and your product mixture during filtration to minimize solubility losses.
NMR shows broad peaks for the product. Presence of paramagnetic impurities or aggregation of the quaternary ammonium salt.1. Ensure all starting materials are pure. 2. Try dissolving the sample in a different NMR solvent (e.g., D₂O, Methanol-d₄).

Visualizing the Purification Workflow

The following diagram illustrates a logical workflow for the purification of (3-Bromopropyl)trimethylammonium bromide, focusing on the removal of unreacted trimethylamine.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification start Crude Reaction Mixture (Product + Unreacted Trimethylamine) step1 Step 1: Vacuum Evaporation (Remove volatile Trimethylamine) start->step1 Initial Workup step2 Step 2: Non-Polar Solvent Wash (Trituration with Ether/Hexane) step1->step2 Persistent Odor step3 Step 3: Chemical Conversion (Optional) (e.g., Acidification to form salt) step2->step3 Impurity Remains step4 Step 4: Recrystallization (e.g., Isopropanol/Ether) step2->step4 Minor Impurities step3->step4 Further Purification final_product Pure (3-Bromopropyl)trimethyl- ammonium bromide step4->final_product Isolation

Caption: A workflow diagram for the purification of (3-Bromopropyl)trimethylammonium bromide.

Key Compound Properties for Purification Strategy

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Solubility
Trimethylamine 59.113-4Highly soluble in water and many organic solvents.[1][2]
(3-Bromopropyl)trimethylammonium bromide 261.00N/A (solid)Expected to be soluble in polar solvents (water, alcohols) and insoluble in non-polar solvents (ether, hexane).[7]
1,3-Dibromopropane 201.86167Soluble in many organic solvents, insoluble in water.

References

  • Wikipedia. (n.d.). Trimethylamine. Retrieved February 15, 2026, from [Link]

  • Occupational Safety and Health Administration. (2021). TRIMETHYLAMINE. Retrieved February 15, 2026, from [Link]

  • Sciencemadness Wiki. (2023). Trimethylamine. Retrieved February 15, 2026, from [Link]

  • Google Patents. (1989). US4845289A - Procedure for the removal or reduction of residual trimethylamine odor from its reaction products.
  • Google Patents. (1969). US3468816A - Method of purifying an impure quaternary ammonium salt by addition of an epoxide.
  • Google Patents. (1964). US3148214A - Isolation and purification of quaternary ammonium salts.
  • ResearchGate. (2015). How can I remove trimethylamine hydro chloride salt from the product(thiol)?. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). trimethylamine. Retrieved February 15, 2026, from [Link]

  • Reddit. (2025). Quaternary ammonium salt purification. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for (3-Bromopropyl)trimethylammonium Bromide Reactions

Welcome to the technical support guide for reactions involving (3-Bromopropyl)trimethylammonium bromide (BPTAB). This resource is designed for researchers, chemists, and drug development professionals to navigate the cri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for reactions involving (3-Bromopropyl)trimethylammonium bromide (BPTAB). This resource is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of solvent selection. Here, we move beyond simple solubility charts to explain the underlying principles that govern reaction success, providing actionable FAQs, troubleshooting guides, and validated protocols to optimize your outcomes.

Section 1: Understanding Your Reagent and Solvents

(3-Bromopropyl)trimethylammonium bromide is a quaternary ammonium salt frequently used as an alkylating agent in nucleophilic substitution reactions to introduce a trimethylammoniumpropyl group onto a substrate.[1] Its ionic nature dictates its solubility and reactivity, making solvent choice paramount.

Physicochemical Properties of (3-Bromopropyl)trimethylammonium bromide

Understanding the starting material is the first step. BPTAB is a solid with a high melting point and limited solubility in many common organic solvents.

PropertyValueSource
CAS Number 3779-42-8[2]
Molecular Formula C₆H₁₅Br₂N[2]
Molecular Weight 261.00 g/mol
Appearance White to light yellow solid/powder[3]
Melting Point ~210-212 °C (decomposes)[4]
Solubility Slightly soluble in DMSO and Methanol; Soluble in water[2][3][4]
Key Characteristic Hygroscopic (store under inert gas)[3][5]
Comparative Table of Common Solvents

The choice of solvent directly influences reaction mechanism and rate, primarily through its polarity and its ability to form hydrogen bonds.[6]

SolventTypeDielectric Constant (ε)Boiling Point (°C)Key Considerations for BPTAB Reactions
Dimethyl Sulfoxide (DMSO) Polar Aprotic47.2189Excellent for SN2; solvates cations, leaving nucleophiles "naked" and reactive. Often provides good solubility for BPTAB.[7]
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153Similar to DMSO, promotes SN2 reactions. Good solvent for polar reactants. High boiling point allows for heating.
Acetonitrile (ACN) Polar Aprotic37.582Good SN2 solvent with a lower boiling point, making removal easier. May have lower BPTAB solubility than DMSO/DMF.
Methanol (MeOH) Polar Protic32.765Can dissolve BPTAB but may slow SN2 reactions by solvating the nucleophile via hydrogen bonding.[8]
Ethanol (EtOH) Polar Protic24.678Similar to Methanol. Often used as a co-solvent to improve substrate solubility.[9]
Water (H₂O) Polar Protic80.1100Solubilizes BPTAB well but strongly solvates nucleophiles, often disfavoring SN2 reactions unless a phase-transfer catalyst is used.[10]
Tetrahydrofuran (THF) Polar Aprotic7.666Lower polarity. May be used if the nucleophile/substrate is less polar, but BPTAB solubility is very low.

Section 2: Core Principles and Decision Workflow

Reactions with BPTAB are typically nucleophilic substitutions. The solvent's role is to dissolve reactants and influence the reaction's energy landscape.[6]

  • For Sₙ2 Reactions (Preferred for Primary Alkyl Halides like BPTAB): The goal is to maximize the reactivity of the nucleophile. Polar aprotic solvents (DMSO, DMF, ACN) are ideal. They solvate the quaternary ammonium cation of BPTAB and the counter-ion of the nucleophile but leave the nucleophilic anion itself highly reactive and available for backside attack.[10]

  • For Sₙ1 Reactions (Less Common/Undesirable): Polar protic solvents (water, alcohols) stabilize the carbocation intermediate and the leaving group, favoring the SN1 pathway.[11] However, for a primary alkyl bromide like BPTAB, this pathway is energetically unfavorable and often leads to side reactions.

Solvent Selection Workflow

This diagram outlines the logical steps for selecting an appropriate solvent system for your reaction.

G A 1. Assess Reactant Solubility - BPTAB - Nucleophilic Substrate B Are all reactants soluble in a single polar aprotic solvent (e.g., DMSO, DMF)? A->B C Proceed with selected solvent (e.g., DMSO). B->C  Yes D Consider a solvent mixture. Start with polar aprotic solvent, add co-solvent to dissolve substrate. B->D No   F Is reaction sluggish or low-yielding? C->F E Screen co-solvents (e.g., Toluene, THF, CH2Cl2) for substrate solubility. D->E E->F G Reaction Optimized. Proceed to scale-up. F->G No H Troubleshoot Reaction. (See Troubleshooting Guide) F->H Yes

Caption: A decision-making flowchart for initial solvent selection.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for a reaction with (3-Bromopropyl)trimethylammonium bromide?

For most nucleophilic substitution (Sₙ2) reactions, DMSO is the recommended starting point.[7] Its high polarity effectively dissolves the ionic BPTAB and solvates the accompanying cations of the nucleophile, while its aprotic nature enhances nucleophilicity.[8] If your substrate has poor solubility in DMSO, DMF is a suitable alternative.

Q2: My nucleophilic substrate is nonpolar and won't dissolve in DMSO or DMF. What should I do?

This is a common challenge. You can use a solvent mixture. Start with DMSO or DMF to dissolve the BPTAB, then add a less polar co-solvent (e.g., THF, Toluene, Dichloromethane) dropwise until your substrate dissolves. Be aware that adding too much nonpolar co-solvent can cause the BPTAB to precipitate. Alternatively, consider using a phase-transfer catalyst (PTC) in a biphasic system, although BPTAB itself can sometimes act as a PTC.[12]

Q3: Why is my reaction so slow in Methanol, even though everything is dissolved?

Methanol is a polar protic solvent. The hydroxyl group (-OH) forms strong hydrogen bonds with your nucleophile.[6] This "solvent cage" stabilizes the nucleophile, lowering its energy and making it less reactive, which significantly slows down Sₙ2 reactions.[8] To accelerate the reaction, switch to a polar aprotic solvent like DMSO or ACN.

Q4: Can I run the reaction without any solvent?

Solvent-free, or "neat," reactions are possible, particularly if the nucleophile is a liquid at the reaction temperature.[13] This can be achieved by heating a homogeneous mixture of the reactants. This method is environmentally friendly but requires careful temperature control to avoid decomposition of BPTAB (m.p. ~210 °C with decomposition).[13]

Q5: I see some precipitation during my reaction. Is this a problem?

It depends. If the precipitate is your desired product, this can be beneficial, driving the reaction to completion (Le Châtelier's principle). However, if one of your reactants is crashing out of solution, the reaction will stop. If this occurs, you may need to add more of the primary solvent or a co-solvent to maintain homogeneity.

Section 4: Troubleshooting Guide

Even with careful planning, issues can arise. This guide addresses common problems and provides logical solutions.

G Problem Problem Observed LowYield Low Yield / No Reaction Problem->LowYield SideProducts Side Product Formation Problem->SideProducts Isolation Difficult Product Isolation Problem->Isolation Cause1 Probable Cause: Poor Solubility LowYield->Cause1 Cause2 Probable Cause: Low Nucleophilicity LowYield->Cause2 Cause3 Probable Cause: Decomposition LowYield->Cause3 Cause4 Probable Cause: Elimination (E2) Reaction SideProducts->Cause4 Cause5 Probable Cause: Residual High-Boiling Solvent Isolation->Cause5 Sol1 Solution: - Switch to DMSO/DMF - Add co-solvent - Increase temperature Cause1->Sol1 Sol2 Solution: - Switch to polar aprotic solvent - Ensure base is strong enough (if applicable) Cause2->Sol2 Sol3 Solution: - Lower reaction temperature - Run under inert atmosphere (BPTAB is hygroscopic) Cause3->Sol3 Sol4 Solution: - Use a less hindered, non-basic nucleophile - Avoid strongly basic conditions Cause4->Sol4 Sol5 Solution: - Use lower boiling solvent (e.g., ACN) - Perform aqueous workup/extraction - Use lyophilization to remove water/DMSO Cause5->Sol5

Caption: A troubleshooting map linking common problems to causes and solutions.

Problem: Low Yield or No Reaction
  • Probable Cause 1: Poor Solubility of Reactants

    • Explanation: If either BPTAB or the nucleophilic substrate is not fully dissolved, the reaction is limited by the concentration of species in solution.

    • Recommended Solutions:

      • Change Solvent: If not already using it, switch to DMSO, which offers the best chance of dissolving the polar BPTAB.[7]

      • Add a Co-solvent: If the substrate is insoluble in the primary solvent, add a co-solvent in which it is soluble.

      • Increase Temperature: Gently heating the reaction mixture can significantly improve solubility and increase the reaction rate. A study on resin-bound quaternization found reactions at room temperature for 18 hours to be effective, but warned that prolonged heating can sometimes decrease yields.[7]

  • Probable Cause 2: Insufficient Nucleophilicity

    • Explanation: The nucleophile may be too weak, or its reactivity is being suppressed by the solvent. This is common in polar protic solvents like methanol or water.[11]

    • Recommended Solutions:

      • Switch to a Polar Aprotic Solvent: Change the solvent to DMSO, DMF, or acetonitrile to "free" the nucleophile from the hydrogen-bonding solvent cage.[10]

      • Increase Basicity (if applicable): If the nucleophile is generated in-situ by deprotonation (e.g., an alcohol or thiol), ensure the base used is strong enough to fully deprotonate the substrate.

Problem: Formation of Side Products
  • Probable Cause: Competing Elimination (E2) Reaction

    • Explanation: If the nucleophile is also a strong, sterically hindered base, it can abstract a proton from the carbon adjacent to the bromine, leading to an elimination reaction instead of substitution.

    • Recommended Solutions:

      • Use a Less Basic Nucleophile: If possible, select a nucleophile that is less basic.

      • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the desired Sₙ2 pathway.

Problem: Difficult Product Isolation
  • Probable Cause: Residual High-Boiling Point Solvent

    • Explanation: Solvents like DMSO (b.p. 189 °C) and DMF (b.p. 153 °C) are difficult to remove under standard rotary evaporation.

    • Recommended Solutions:

      • Aqueous Workup: Dilute the reaction mixture with a large volume of water (if your product is insoluble in water). The product may precipitate and can be collected by filtration. Alternatively, extract the product with an appropriate organic solvent.

      • Lyophilization (Freeze-Drying): If the product is water-soluble and non-volatile, an aqueous workup followed by lyophilization is an effective way to remove both water and residual DMSO.

      • Use a Lower-Boiling Solvent: If the reaction proceeds efficiently at a lower temperature, consider using acetonitrile (b.p. 82 °C) from the outset.

Section 5: Experimental Protocols

Protocol: Small-Scale Solvent Screening

This protocol allows for the rapid testing of multiple solvents to identify the most promising candidate for your specific reaction.

  • Preparation: In separate, dry 1-dram vials equipped with small magnetic stir bars, add your nucleophilic substrate (e.g., 0.1 mmol) and any required base.

  • Solvent Addition: To each vial, add 0.5 mL of a different test solvent (e.g., Vial 1: DMSO, Vial 2: DMF, Vial 3: ACN, Vial 4: MeOH).

  • Reagent Addition: Add (3-Bromopropyl)trimethylammonium bromide (e.g., 0.11 mmol, 1.1 eq) to each vial.

  • Reaction: Seal the vials and stir the reactions at your desired temperature (e.g., room temperature or 50 °C).

  • Monitoring: After set time points (e.g., 2, 6, 12, and 24 hours), take a small aliquot from each reaction mixture. Dilute the aliquot and analyze by a suitable method (e.g., LC-MS, TLC, or NMR) to determine the extent of product formation.

  • Analysis: Compare the conversion rates across the different solvents to identify the optimal one. The best solvent will show the highest conversion to the desired product with the fewest side products in the shortest amount of time.

Protocol: Reaction Optimization

Once a lead solvent is identified, use this protocol to fine-tune the reaction conditions.

  • Setup: Set up the reaction as described in the screening protocol, using the best solvent identified.

  • Variable Testing: Create a small matrix of experiments to test the effect of:

    • Concentration: Run the reaction at 0.1 M, 0.5 M, and 1.0 M.

    • Temperature: Run the reaction at room temperature, 40 °C, 60 °C, and 80 °C.

  • Monitoring and Analysis: Monitor each reaction for conversion and purity as described above.

  • Validation: Identify the combination of concentration and temperature that provides the best balance of reaction time, yield, and purity. This becomes your optimized protocol for scale-up.

References

  • St. Paul's Cathedral Mission College. (n.d.). Nucleophilic Substitution Reaction (PART-2) Solvent Effects. Retrieved from [Link][6]

  • Graham, K. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Retrieved from [Link][11]

  • University of Calgary. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions. Retrieved from [Link][8]

  • OpenStax. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. Retrieved from [Link][10]

  • Effect of solvent in Nucleophilic Substitution Reaction. (2019, June 24). YouTube. Retrieved from [Link]

  • Appa, R., et al. (2019). Optimization of reaction conditions. ResearchGate. Retrieved from [Link][9]

  • Fenix - Repositório da Universidade de Lisboa. (n.d.). Synthesis of quaternary ammonium salts using batch and continuous technologies. Retrieved from [Link]

  • Hach. (n.d.). Quaternary Ammonium Compounds. Retrieved from [Link]

  • Sasson, Y. (1997). Synthesis of Quaternary Ammonium Salts. Scribd. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The synthesis of quaternary ammonium salts from ammonium salts and dialkyl carbonate. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, March 24). Ionic self-assembled organogel polyelectrolytes for energy storage applications. Retrieved from [Link][14]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Role of (3-Bromopropyl)trimethylammonium Bromide in Modern Disinfection. Retrieved from [Link]

  • ResearchGate. (2024, May 7). Synthesis, characterization and antimicrobial evaluation of quaternary ammonium compounds from natural oils. Retrieved from [Link]

  • Sinha, D., & Borah, U. (2012, May 15). Solvent-free methodologies for organic brominations using quaternary ammonium tribromides. ACG Publications. Retrieved from [Link][13]

  • Cameron, K. S., Morphy, J. R., Rankovic, Z., & York, M. (2002). Optimization of reaction conditions for REM resin-bound quaternization reactions. Journal of Combinatorial Chemistry, 4(3), 199–203. Retrieved from [Link][7]

  • LookChem. (n.d.). (3-Bromopropyl)trimethylammonium bromide. Retrieved from [Link][4]

  • National Center for Biotechnology Information. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

Sources

Optimization

Storage conditions to extend shelf life of (3-Bromopropyl)trimethylammonium bromide

Technical Support Center: (3-Bromopropyl)trimethylammonium bromide Welcome to the technical support resource for (3-Bromopropyl)trimethylammonium bromide (CAS: 3779-42-8). This guide is designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3-Bromopropyl)trimethylammonium bromide

Welcome to the technical support resource for (3-Bromopropyl)trimethylammonium bromide (CAS: 3779-42-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and effective use of this reagent in your experiments. Here, we address common questions and troubleshooting scenarios related to its storage and handling, grounding our advice in established chemical safety and stability principles.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for (3-Bromopropyl)trimethylammonium bromide to ensure its long-term stability?

To maintain the integrity and purity of (3-Bromopropyl)trimethylammonium bromide, it is crucial to store it under controlled conditions. The primary concern for this compound is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1][2]

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Store in a cool location.Minimizes the potential for thermal decomposition, although the compound is relatively stable with a high decomposition temperature.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidative degradation.[3]
Container Keep in a tightly sealed container.Prevents the ingress of moisture and other atmospheric contaminants.[2][3][4]
Location A dry, well-ventilated area is essential.Good ventilation prevents the accumulation of any potential vapors and helps maintain a dry environment.[2][4]
Incompatibilities Store away from strong oxidizing agents.Avoids potential hazardous reactions.[3]

For optimal, long-term storage, a desiccator cabinet with a desiccant such as silica gel is highly recommended to provide an additional layer of protection against moisture.

My (3-Bromopropyl)trimethylammonium bromide has formed clumps. Is it still usable?

The formation of clumps or a change in texture from a fine powder to a more solid mass is a strong indicator of moisture absorption due to its hygroscopic nature.

While the presence of moisture does not necessarily mean the compound has completely degraded, it can impact the accuracy of your experiments. Water can act as a competing nucleophile in many reactions where this reagent is used, potentially leading to unwanted byproducts and reduced yields.

Before using clumped reagent, consider the following:

  • Purity Assessment: If possible, analyze the material's purity using techniques like NMR or melting point determination to check for significant degradation. The melting point of pure (3-Bromopropyl)trimethylammonium bromide is approximately 210-212 °C with decomposition.[5]

  • Drying: You can attempt to dry the material under a high vacuum. However, be aware that this may not remove all bound water.

  • Experimental Impact: For sensitive applications, it is advisable to use a fresh, unopened container of the reagent to ensure the reliability and reproducibility of your results.

Can I store (3-Bromopropyl)trimethylammonium bromide in a solution?

Storing quaternary ammonium salts like (3-Bromopropyl)trimethylammonium bromide in solution for extended periods is generally not recommended, especially in protic solvents like water or alcohols. The presence of a solvent can facilitate degradation pathways that are slower in the solid state.

If you need to prepare a stock solution, it is best to do so immediately before use. If short-term storage is unavoidable, use an anhydrous aprotic solvent and store the solution under an inert atmosphere at a low temperature.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered with (3-Bromopropyl)trimethylammonium bromide.

Issue 1: Inconsistent Experimental Results or Low Yields

Inconsistent results or lower-than-expected yields in reactions involving (3-Bromopropyl)trimethylammonium bromide can often be traced back to the quality and handling of the reagent.

Caption: Workflow for preparing solutions of (3-Bromopropyl)trimethylammonium bromide.

By adhering to these storage and handling guidelines, you can significantly extend the shelf life of (3-Bromopropyl)trimethylammonium bromide and ensure the integrity of your experimental results.

References

  • StatPearls Publishing. (2023, July 15). Quaternary Ammonium Compound Toxicity. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Safety Facts. (n.d.). Quaternary Ammonium Compounds (Quats). Retrieved from [Link]

  • Google Patents. (2001). WO2001066528A1 - Method for storing quaternary ammonium salt.
  • Encompass Supply Solutions. (2025, March 27). How to Use Quaternary Disinfectant Cleaners Effectively. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Role of (3-Bromopropyl)trimethylammonium Bromide in Modern Disinfection. Retrieved from [Link]

  • SLS. (n.d.). (3-Bromopropyl)trimethylammoni. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR characteristic peaks for (3-Bromo-propyl)-trimethyl-ammonium functionalized surfaces

This guide provides a technical analysis of surfaces functionalized with (3-Bromopropyl)trimethylammonium moieties, focusing on FTIR characterization. It is designed for researchers requiring rigorous validation of surfa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of surfaces functionalized with (3-Bromopropyl)trimethylammonium moieties, focusing on FTIR characterization. It is designed for researchers requiring rigorous validation of surface chemistry.

Executive Summary

Functionalization with (3-Bromopropyl)trimethylammonium bromide (BPTMA) introduces a permanent positive charge to surfaces via a quaternary ammonium (QAS) headgroup linked by a propyl chain. Unlike simple amino-silanes (APTES) which are pH-dependent, BPTMA surfaces maintain cationic character across the entire pH spectrum, making them critical for anion exchange membranes (AEM) , antimicrobial coatings , and ion-selective sensors .

This guide details the specific Fourier Transform Infrared (FTIR) signatures required to validate BPTMA grafting, distinguishing it from common alternatives like APTES and long-chain hydrophobic QAS.

Surface Chemistry & Mechanism

The "BPTMA functionalized surface" typically refers to the tethering of the trimethylammonium propyl group


 onto a substrate.
Grafting Pathways

There are two primary synthetic routes researchers encounter:

  • Nucleophilic Substitution (Two-Step): A surface rich in nucleophiles (e.g., amine-functionalized silica or cellulose) attacks the alkyl bromide of the BPTMA reagent.

  • Direct Silanization (One-Step): Using the silane equivalent (e.g., N,N,N-trimethyl-3-(trimethoxysilyl)propan-1-aminium chloride) to graft directly to hydroxylated surfaces (glass, Si, metal oxides).

Note: The FTIR spectrum described below applies to the final Trimethylammonium Propyl surface moiety, regardless of the route used.

G Substrate Substrate (Silica/Polymer) Nucleophile Surface Nucleophile (-NH2 / -OH) Substrate->Nucleophile Activation Intermediate Transition State (SN2 Attack) Nucleophile->Intermediate + BPTMA BPTMA Reagent: BPTMA Br-(CH2)3-N+(Me)3 BPTMA->Intermediate Product Functionalized Surface Substrate-NH-(CH2)3-N+(Me)3 Intermediate->Product - HBr

Figure 1: Reaction pathway for grafting BPTMA onto a nucleophilic surface via SN2 substitution.

FTIR Diagnostic Framework

To confirm successful functionalization, you must identify the specific vibrations of the quaternary ammonium headgroup and the propyl linker.

Characteristic Peaks Table
Wavenumber (cm⁻¹)Vibration ModeAssignmentDiagnostic Value
3020 – 3040

Stretch (Asym)
Methyl groups on

High: Distinguishes

from backbone alkyls.
2930 – 2980

Stretch (Sym)
Propyl chain (

)
Medium: Verifies alkyl chain presence.
1470 – 1490

Bending (Asym)
Methyls on

CRITICAL: The "Quat Fingerprint." Distinguishes QAS from APTES.
950 – 970

Stretch
Quaternary Nitrogen skeletalHigh: Confirms quaternary structure (often sharp).
3200 – 3500

Stretch
Surface WaterContextual: BPTMA is hygroscopic; intensity increases vs. hydrophobic surfaces.
~1630

Bending
Adsorbed WaterLow: Often overlaps with Amide I if protein/peptide is present.
The "Quat Fingerprint" (1480 cm⁻¹)

The most reliable indicator of BPTMA functionalization is the asymmetric methyl bending vibration at ~1480 cm⁻¹ .

  • Why it matters: Simple alkyl chains (

    
    ) bend at ~1460 cm⁻¹. The presence of the positive nitrogen shifts the methyl bending frequency higher (to ~1480-1490 cm⁻¹). A sharp shoulder or distinct peak here confirms the 
    
    
    
    group is intact.

Comparative Analysis: BPTMA vs. Alternatives

A. BPTMA vs. APTES (Amino-Silane)

APTES (3-Aminopropyltriethoxysilane) is the most common precursor for BPTMA grafting or a standalone alternative. Differentiating them is crucial.

FeatureAPTES Surface (

)
BPTMA Surface (

)
N-H Stretch Present: Doublet/Broad ~3300-3400 cm⁻¹Absent (unless residual unreacted amine remains)
N-H Bend Present: ~1590-1610 cm⁻¹ (Scissoring)Absent
Methyl Bend AbsentPresent: ~1480 cm⁻¹ (

)
Charge pH Dependent (Neutral > pH 9)Permanent Positive Charge
B. BPTMA vs. Long-Chain QAS (e.g., DMOAP, C18-Quats)

Long-chain Quaternary Ammonium Silanes (like DMOAP) are used for hydrophobic antimicrobial coatings.

  • Spectral Difference:

    • Long-Chain (C18): Dominant, intense peaks at 2920 cm⁻¹ (asym) and 2850 cm⁻¹ (sym) due to the long methylene backbone. The alkyl peaks often dwarf the fingerprint region.

    • BPTMA (C3): The alkyl stretching (2900 region) is much weaker relative to the fingerprint peaks (1480 cm⁻¹). The ratio of

      
       stretch to 
      
      
      
      skeletal vibration is significantly lower.

Experimental Protocol: Validation Workflow

Objective: Graft BPTMA onto an amine-functionalized silica surface and validate via FTIR.

Step 1: Surface Preparation
  • Substrate: Silica nanoparticles or glass slides.

  • Activation: Piranha solution (3:1

    
    ) for 30 min to generate surface silanols (
    
    
    
    ). Warning: Piranha is explosive with organics.
  • Amine Grafting (Precursor): Reflux with 5% APTES in Toluene (anhydrous) for 4 hours. Wash with toluene/ethanol. Cure at 110°C.

Step 2: BPTMA Quaternization
  • Reaction: Immerse APTES-modified surface in a solution of (3-Bromopropyl)trimethylammonium bromide (10 mM) in Ethanol/Acetonitrile (1:1).

  • Base: Add catalytic amount of

    
     or Triethylamine to scavenge HBr.
    
  • Conditions: Reflux at 60-70°C for 12-24 hours.

  • Washing: Rigorous washing with Ethanol, then Water, then Ethanol. Crucial: This removes physically adsorbed BPTMA salt.

  • Drying: Vacuum dry at 60°C.

Step 3: FTIR Acquisition[1]
  • Mode: Attenuated Total Reflectance (ATR-FTIR) is preferred for planar surfaces; Transmission (KBr pellet) for nanoparticles.

  • Resolution: 4 cm⁻¹, 64 scans.

  • Baseline: Subtract the spectrum of the APTES-intermediate surface.

  • Success Criteria:

    • Disappearance/Reduction of

      
       bend (~1600 cm⁻¹).
      
    • Appearance of

      
       bend (~1480 cm⁻¹).
      
    • Appearance of

      
       skeletal (~960 cm⁻¹).
      

Visualization of Analysis Logic

FTIR_Logic Start Start: Acquire FTIR Spectrum CheckNH Check 3300-3400 cm⁻¹ (N-H Stretch) Start->CheckNH Check1480 Check 1480 cm⁻¹ (N+-Me Bend) CheckNH->Check1480 Weak/Absent Result_APTES Result: APTES Surface (Primary Amine) CheckNH->Result_APTES Strong Doublet Check2900 Check 2920/2850 cm⁻¹ (C-H Intensity) Check1480->Check2900 Peak Present Result_Fail Result: Failed Grafting Check1480->Result_Fail Peak Absent Result_BPTMA Result: BPTMA Surface (Short Chain Quat) Check2900->Result_BPTMA Moderate Intensity Result_C18 Result: Long-Chain QAS (Hydrophobic Quat) Check2900->Result_C18 Very Strong (Dominant)

Figure 2: Logical flowchart for interpreting FTIR spectra to distinguish BPTMA surfaces from precursors and alternatives.

References

  • Sajomsang, W. et al. (2009). Quaternization of N-(3-chloro-2-hydroxypropyl)trimethylammonium chloride onto chitosan.Link (Establishes 1480 cm⁻¹ as characteristic

    
     peak).
    
  • Li, Z. et al. (2011). Surface functionalization of silica nanoparticles with cysteine for specific adsorption of Cu(II).Link (Provides comparative APTES spectra).

  • Tiller, J. C. et al. (2001). Designing surfaces that kill bacteria on contact.Link (Foundational work on propyl-quat surface chemistry).

  • Sigma-Aldrich. (3-Bromopropyl)trimethylammonium bromide Product Specification.Link (Reagent properties and structure).

  • Universallab. FTIR Spectrum Analysis - Meaning and Application of Each Peak.Link (General FTIR reference for alkyl/amine bands).

Comparative

Comparative Mass Spectrometry Profiling of the (3-Bromo-propyl)-trimethyl-ammonium Cation

Executive Summary The (3-Bromo-propyl)-trimethyl-ammonium (BPTMA) cation represents a specialized class of Quaternary Ammonium Compounds (QACs) utilized increasingly as charge-derivatization tags and reference standards...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (3-Bromo-propyl)-trimethyl-ammonium (BPTMA) cation represents a specialized class of Quaternary Ammonium Compounds (QACs) utilized increasingly as charge-derivatization tags and reference standards in proteomic and metabolomic mass spectrometry. Unlike standard alkyl-ammonium tags, BPTMA integrates a permanent positive charge (ensuring high ESI efficiency independent of pH) with a unique isotopic signature (the bromine doublet).

This guide objectively compares the BPTMA cation against non-halogenated analogs (e.g., Propyl-trimethyl-ammonium) and traditional detection methods (HPLC-UV), demonstrating its superior utility for signal filtering in complex matrices.

The Isotopic Advantage: A Self-Validating Fingerprint

The primary limitation of standard QAC tags (e.g., Acetyl-trimethylammonium) is the lack of a distinct isotopic pattern, making them difficult to distinguish from isobaric background noise in complex biological samples. BPTMA solves this via the natural abundance of Bromine isotopes (


 and 

).
Isotopic Pattern Logic

In Mass Spectrometry, the BPTMA cation (


) does not appear as a single peak. It presents as a 1:1 doublet  separated by 2 Da. This pattern serves as an internal validation tool—if the doublet ratio deviates significantly from 1:1, the signal is likely an interference.
Visualization: Isotopic Filtering Workflow

The following diagram illustrates how the bromine signature allows researchers to filter noise from valid analyte signals.

IsotopeFilter RawData Raw MS Spectrum (Complex Matrix) PeakDetect Peak Detection (Centroid) RawData->PeakDetect IsotopeCheck Isotope Pattern Algorithm PeakDetect->IsotopeCheck Match 1:1 Doublet Found (Δm = 2.0 Da) IsotopeCheck->Match Contains Br NoMatch Single Peak / Wrong Ratio IsotopeCheck->NoMatch No Br Valid Validated BPTMA Cation Match->Valid Noise Discard as Background Noise NoMatch->Noise

Figure 1: Logic flow for bioinformatic filtering of BPTMA-tagged analytes using the bromine isotopic doublet.

Fragmentation Dynamics (MS/MS)

Understanding the fragmentation pathway is critical for designing Multiple Reaction Monitoring (MRM) transitions. QACs typically undergo a "Reverse Menschutkin" reaction in the gas phase.

Mechanism of Action

Upon Collision-Induced Dissociation (CID), the BPTMA cation preferentially loses the neutral trimethylamine moiety. This is a charge-remote fragmentation or heterolytic cleavage driven by the stability of the leaving group.

  • Precursor Ion: m/z 180.0 (

    
    ) and 182.0 (
    
    
    
    ).
  • Neutral Loss: Trimethylamine (

    
    , 59.1 Da).
    
  • Product Ion: 3-Bromopropyl cation (

    
    ), m/z 120.9 and 122.9.
    

Note: The product ion retains the bromine atom; therefore, the 1:1 isotopic doublet is preserved in the MS/MS spectrum , providing a secondary layer of confirmation.

Fragmentation Precursor Precursor Cation [M]+ (m/z 180/182) (3-Bromopropyl)-TMA TS Transition State (C-N Bond Elongation) Precursor->TS CID Energy Neutral Neutral Loss Trimethylamine (59 Da) TS->Neutral Fragment Product Ion [C3H6Br]+ (m/z 121/123) TS->Fragment Heterolytic Cleavage

Figure 2: ESI-MS/MS fragmentation pathway showing the characteristic neutral loss of trimethylamine.

Comparative Performance Guide

This section compares BPTMA against its non-halogenated analog (Propyl-TMA) and the traditional HPLC-UV approach.

Table 1: Performance Metrics Comparison
Feature(3-Bromo-propyl)-TMA Propyl-TMA (Analog) HPLC-UV (210 nm)
Ionization Mode ESI (+) / Permanent ChargeESI (+) / Permanent ChargeN/A (Absorbance)
Isotopic Pattern Distinct 1:1 Doublet Single Peak (M+1 is <5%)N/A
Background Filtering High (Pattern matching)Low (Isobaric interference)Low (Non-specific)
LOD (Sensitivity) < 10 pg/mL (MRM mode)< 10 pg/mL~1-10 µg/mL
Fragment Conservation Yes (Br retained in fragment)No (Alkyl fragment only)N/A
Cost ModerateLowLow
Why Choose BPTMA?
  • Vs. Propyl-TMA: While both have excellent ionization due to the quaternary amine, Propyl-TMA lacks the "self-validating" bromine signature. In complex matrices (e.g., plasma, urine), Propyl-TMA peaks can be confused with endogenous amines. BPTMA allows you to ignore any peak that does not have a "twin" at M+2.

  • Vs. HPLC-UV: QACs lack strong chromophores. UV detection requires low wavelengths (200-210 nm), which are prone to solvent interference. MS detection of BPTMA is orders of magnitude more sensitive and specific.

Experimental Protocol: Identification Workflow

Objective: Confirm the identity of BPTMA in a reaction mixture or biological sample.

Reagents & Equipment
  • Solvent: LC-MS grade Methanol/Water (50:50) + 0.1% Formic Acid.

  • Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer.

  • Flow Rate: 10 µL/min (Direct Infusion) or 0.3 mL/min (LC-MS).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve sample to a final concentration of 1 µM in 50:50 MeOH:H2O.

    • Note: Do not use phosphate buffers, as they suppress ESI ionization.

  • MS1 Full Scan (Profile Mode):

    • Range: m/z 50 – 300.

    • Target: Look for the doublet at m/z 180.1 and 182.1 .

    • Validation: Calculate the intensity ratio. It must be between 0.9 and 1.1.

  • MS/MS Optimization (Product Ion Scan):

    • Precursor: Select m/z 180.1 (the

      
       isotope).
      
    • Collision Energy (CE): Ramp from 10 to 40 eV.

    • Observation: Monitor the disappearance of 180.1 and appearance of 121.0 .

    • Optimal CE: Typically 20-25 eV for QACs to induce the C-N bond breakage.

  • Confirmation:

    • Repeat MS/MS on the m/z 182.1 precursor.

    • Ensure the fragment shifts to 123.0 .

    • Result: If both transitions (180->121 and 182->123) are present, the identification is positive.

References

  • Cydzik, M. et al. (2011).[1] "The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in Quaternary Ammonium Salt Derivatized Peptides." Journal of Peptide Science.

  • Chemistry Steps. (2023). "Isotopic Patterns in Mass Spectrometry: The 1:1 Bromine Signature." Chemistry Steps Educational Resources.

  • BenchChem. (2025).[2] "The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry." BenchChem Technical Guides.

  • Michigan State University. (2023). "Mass Spectrometry: Fragmentation Mechanisms of Amines and Halogens." MSU Chemistry Department.

  • Sether, P. et al. (2017). "Fragmentation of halogen-substituted protonated amines and quaternary ammonium ions."[3] Journal of Mass Spectrometry.

Sources

Validation

A Comparative Guide to X-ray Diffraction (XRD) Patterns of Perovskites Passivated with (3-Bromo-propyl)-trimethyl-ammonium

For Researchers, Scientists, and Drug Development Professionals In the pursuit of highly efficient and stable perovskite solar cells, the mitigation of defects at the surface and grain boundaries of the perovskite thin f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of highly efficient and stable perovskite solar cells, the mitigation of defects at the surface and grain boundaries of the perovskite thin film is of paramount importance. Surface passivation has emerged as a critical strategy to enhance device performance and longevity. This guide provides an in-depth technical comparison of the X-ray diffraction (XRD) patterns of perovskite films before and after passivation with (3-Bromo-propyl)-trimethyl-ammonium (BPTA), a quaternary ammonium halide showing promise in defect passivation. We will explore the causal relationships between the passivation treatment and the resulting structural changes as revealed by XRD analysis, supported by experimental data and protocols.

The Role of Passivation and XRD in Perovskite Characterization

Organic-inorganic hybrid perovskites, despite their impressive photovoltaic properties, are prone to ionic defects, such as halide and cation vacancies, particularly at their surfaces and grain boundaries. These defects act as non-radiative recombination centers, limiting the open-circuit voltage (Voc) and overall power conversion efficiency (PCE) of the solar cell. Furthermore, these defect sites can serve as initiation points for degradation pathways, compromising the long-term stability of the device.

Surface passivation with organic molecules, such as quaternary ammonium halides, can effectively heal these defects.[1][2] (3-Bromo-propyl)-trimethyl-ammonium, with its positively charged quaternary ammonium head and bromide anion, is designed to interact with and passivate both cationic and anionic vacancies on the perovskite surface. The trimethylammonium group can interact with undercoordinated lead (Pb2+) ions, while the bromide ion can fill halide vacancies.

X-ray diffraction is a powerful, non-destructive technique used to probe the crystallographic structure of materials. In the context of perovskite thin films, XRD provides crucial information regarding:

  • Crystallinity: The intensity and sharpness of the diffraction peaks are indicative of the degree of crystalline order within the film.

  • Phase Purity: The presence of secondary phases, such as lead iodide (PbI2), can be identified by their characteristic diffraction peaks.

  • Lattice Strain: Shifts in the peak positions can reveal changes in the lattice parameters, which may be induced by the incorporation of passivating agents or the relaxation of strain.

By comparing the XRD patterns of unpassivated and BPTA-passivated perovskite films, we can gain valuable insights into the efficacy of the passivation treatment in improving the material's structural quality.

Comparative Analysis of XRD Patterns: Unpassivated vs. BPTA-Passivated Perovskites

The passivation of perovskite films with BPTA is expected to induce several key changes in their XRD patterns, reflecting an overall improvement in the film's crystallinity and a reduction in defect-related secondary phases. While direct studies on BPTA are emerging, the effects are anticipated to be in line with those observed for other quaternary ammonium halides.

Key Observational Changes in XRD Patterns:
  • Increased Intensity of Perovskite Characteristic Peaks: A significant increase in the intensity of the main perovskite diffraction peaks, such as the (100) and (200) planes for a cubic or tetragonal phase, is a primary indicator of enhanced crystallinity. This suggests that the passivation treatment promotes better crystal growth or ordering within the film.

  • Suppression of the Lead Iodide (PbI2) Peak: A common feature in the XRD patterns of many solution-processed perovskite films is a peak around 12.6°, corresponding to residual PbI2.[3] This unreacted precursor can be detrimental to device performance. Effective passivation treatments, including those with quaternary ammonium halides, have been shown to reduce or eliminate this PbI2 peak.[3] This can occur through a chemical reaction where the passivating agent facilitates the conversion of residual PbI2 into the desired perovskite phase.

  • Narrowing of the Full Width at Half Maximum (FWHM): The FWHM of the diffraction peaks is inversely proportional to the crystallite size. A decrease in the FWHM of the perovskite peaks upon BPTA passivation suggests an increase in the average crystallite size and a reduction in microstrain within the film.

  • Minimal to No Shift in Peak Position: In many cases of surface passivation, where the passivating molecule does not get incorporated into the bulk of the perovskite lattice, there is often a negligible shift in the main diffraction peak positions. However, slight shifts can occur due to the relaxation of surface strain upon defect passivation.

Tabulated Comparison of Expected XRD Parameters:
XRD ParameterUnpassivated PerovskiteBPTA-Passivated PerovskiteRationale for Change
Intensity of (100) Peak LowerHigherEnhanced crystallinity and preferred orientation.
Intensity of PbI2 Peak (~12.6°) Present and often significantReduced or absentConversion of residual PbI2 to perovskite.[3]
FWHM of (100) Peak BroaderNarrowerIncreased crystallite size and reduced microstrain.
Position of (100) Peak Reference PositionMinimal to no shiftPrimarily surface interaction with minimal lattice distortion.

Experimental Protocol for Perovskite Film Passivation and XRD Analysis

This section provides a detailed step-by-step methodology for the preparation of perovskite films, passivation with BPTA, and subsequent XRD characterization.

Materials and Reagents:
  • Fluorine-doped tin oxide (FTO) coated glass substrates

  • Perovskite precursors (e.g., Formamidinium Iodide - FAI, Lead Iodide - PbI2, Methylammonium Bromide - MABr, Lead Bromide - PbBr2)

  • Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Isopropanol (IPA)

  • (3-Bromo-propyl)-trimethyl-ammonium bromide (BPTA)

  • Chlorobenzene (CB) or other anti-solvent

  • Hellmanex solution, Deionized water, Acetone, Isopropanol for cleaning

Step-by-Step Methodology:
  • Substrate Cleaning: a. Sonicate FTO substrates sequentially in 2% Hellmanex solution, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes prior to use.

  • Perovskite Precursor Solution Preparation: a. Prepare a 1.4 M perovskite precursor solution. For a mixed-cation, mixed-halide perovskite (e.g., FA0.95MA0.05Pb(I0.95Br0.05)2), dissolve the appropriate molar ratios of FAI, PbI2, MABr, and PbBr2 in a mixed solvent of DMF:DMSO (e.g., 4:1 v/v). b. Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.

  • Perovskite Film Deposition: a. Pre-heat the cleaned FTO substrates on a hotplate at 150°C for 30 minutes. b. Spin-coat the perovskite precursor solution onto the FTO substrate. A typical two-step spin-coating program is 1000 rpm for 10 seconds followed by 6000 rpm for 30 seconds. c. During the second step, dispense an anti-solvent (e.g., 100 µL of chlorobenzene) onto the spinning substrate approximately 15 seconds before the end of the program. d. Immediately transfer the substrate to a hotplate and anneal at 150°C for 15 minutes to form the crystalline perovskite film.

  • BPTA Passivation Solution Preparation: a. Prepare a dilute solution of BPTA in a suitable solvent such as isopropanol (e.g., 1 mg/mL).

  • Passivation Treatment: a. Allow the annealed perovskite films to cool to room temperature. b. Spin-coat the BPTA solution onto the perovskite film at 4000 rpm for 30 seconds. c. Anneal the passivated film at 100°C for 10 minutes to remove the solvent and promote interaction between the BPTA and the perovskite surface.

  • X-ray Diffraction (XRD) Measurement: a. Perform XRD measurements on both the unpassivated (control) and BPTA-passivated perovskite films.[1] b. Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å). c. Set the 2θ scan range from 10° to 60° with a step size of 0.02°.

Visualization of the Passivation Mechanism and its Effect on XRD

The following diagrams illustrate the proposed mechanism of BPTA passivation and its resulting impact on the perovskite film's XRD pattern.

cluster_0 Unpassivated Perovskite Surface cluster_1 BPTA Passivation cluster_2 Passivated Perovskite Surface Defects Ionic Defects (e.g., Halide Vacancies) BPTA (3-Bromo-propyl)-trimethyl-ammonium Defects->BPTA Interaction PbI2 Residual PbI2 PbI2->BPTA Reaction Perovskite_unpassivated Perovskite Crystal Perovskite_unpassivated->Defects Perovskite_unpassivated->PbI2 Passivated_Defects Passivated Defects BPTA->Passivated_Defects Reduced_PbI2 Reduced PbI2 BPTA->Reduced_PbI2 Improved_Perovskite Improved Perovskite Crystal Improved_Perovskite->Passivated_Defects Improved_Perovskite->Reduced_PbI2

Caption: Mechanism of BPTA passivation on a defective perovskite surface.

cluster_0 XRD Pattern - Unpassivated cluster_1 XRD Pattern - BPTA Passivated XRD_unpassivated Lower Intensity Perovskite Peaks Prominent PbI2 Peak XRD_passivated Higher Intensity Perovskite Peaks Reduced/Absent PbI2 Peak XRD_unpassivated->XRD_passivated Passivation Effect

Caption: Expected changes in the XRD pattern after BPTA passivation.

Conclusion

The passivation of perovskite films with (3-Bromo-propyl)-trimethyl-ammonium is a promising strategy to enhance their crystalline quality and mitigate performance-limiting defects. X-ray diffraction serves as an indispensable tool to verify the structural improvements imparted by this treatment. The anticipated changes in the XRD patterns—namely, an increase in the intensity of the characteristic perovskite peaks, a reduction or elimination of the PbI2 peak, and a narrowing of the peak FWHM—provide clear evidence of a more ordered and phase-pure perovskite film. This guide provides researchers with the foundational knowledge and a practical experimental framework to investigate and validate the effects of BPTA passivation, ultimately contributing to the development of more efficient and stable perovskite solar cells.

References

  • University of Cambridge. (n.d.). Accepted version. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Structural characterization of the passivated perovskite films: a XRD.... Retrieved February 15, 2026, from [Link]

  • Ni, Z., et al. (2024). Protocol for fabricating long-lasting passivated perovskite solar cells. STAR Protocols.
  • ResearchGate. (n.d.). a) XRD patterns of perovskite thin film and with passivation layer.... Retrieved February 15, 2026, from [Link]

  • Di Girolamo, D., et al. (2025). Enhancing the Morpho-Structural Stability of FAPbBr3 Solar Cells via 2D Nanoscale Layer Passivation of the Perovskite Interface: An In-Situ XRD Study. MDPI.
  • Wang, R., et al. (2025). Defect passivation and crystallization modulation in methylammonium-free wide-bandgap perovskites for all-perovskite tandem solar cells. Science Advances.
  • ResearchGate. (n.d.). Analysis of crystal structure of perovskite films. a) X‐ray diffraction.... Retrieved February 15, 2026, from [Link]

  • PV Magazine. (2022, June 13). Researchers design novel passivation approach to achieve perovskite solar cells with efficiency of over 23%. Retrieved February 15, 2026, from [Link]

  • Sanehira, E. M., et al. (2022). (3-Aminopropyl)
  • Biccari, F., et al. (2025).
  • ResearchGate. (n.d.). Comparison of the XRD patterns for perovskite films prepared by the pristine and DMSO‐molecule‐control methods.. Retrieved February 15, 2026, from [Link]

  • Jariwala, S., et al. (2024). Bandgap-universal passivation enables stable perovskite solar cells with low photovoltage loss. University of Oxford.
  • ResearchGate. (n.d.). a) XRD patterns of FASnI3 perovskite films with and without TAA. b).... Retrieved February 15, 2026, from [Link]

  • Sanehira, E. M., et al. (2022). (3-Aminopropyl)
  • Singh, T., et al. (2024). Defect passivation in methylammonium/bromine free inverted perovskite solar cells using charge-modulated molecular bonding.
  • ResearchGate. (n.d.). (PDF) (3-Aminopropyl)trimethoxysilane Surface Passivation Improves Perovskite Solar Cell Performance by Reducing Surface Recombination Velocity. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). (3-Aminopropyl)trimethoxysilane Surface Passivation Improves Perovskite Solar Cell Performance by Reducing Surface Recombination Velocity. Retrieved February 15, 2026, from [Link]

  • Zhang, J., et al. (2019). Synergistic Surface Passivation of CH3NH3PbBr3 Perovskite Quantum Dots With Phosphonic Acid and (3-Aminopropyl)triethoxysilane. PubMed.
  • ResearchGate. (n.d.). Synergistic Surface Passivation of CH3NH3PbBr3 Perovskite Quantum Dots with Phosphonic Acid and (3‐Aminopropyl)triethoxysilane | Request PDF. Retrieved February 15, 2026, from [Link]

Sources

Comparative

Technical Guide: Purity Validation of (3-Bromopropyl)-trimethyl-ammonium Bromide

Executive Summary (3-Bromopropyl)-trimethyl-ammonium bromide (BPTAB) presents a classic "analytical blind spot" for standard chromatography. As a permanently charged quaternary ammonium compound ("quat") with high polari...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Bromopropyl)-trimethyl-ammonium bromide (BPTAB) presents a classic "analytical blind spot" for standard chromatography. As a permanently charged quaternary ammonium compound ("quat") with high polarity and negligible UV chromophore, it fails on two fronts: it elutes in the void volume of standard C18 columns, and it is invisible to standard UV detection at wavelengths >210 nm.

This guide objectively compares three validation methodologies. While Ion-Pair Chromatography (IPC) has historically been the default, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) is identified here as the superior modern standard for purity validation due to higher sensitivity and lack of system contamination.

Part 1: The Analytical Challenge

To validate purity, we must separate the target BPTAB from its synthetic precursors and potential degradants.

The Target:

  • Molecule: (3-Bromopropyl)-trimethyl-ammonium bromide[1][2][3]

  • Properties: Permanently charged (Cationic), Highly Polar (LogP < -2), UV Transparent (weak C-Br absorption at ~200-205 nm).

The Impurities:

  • 1,3-Dibromopropane (Starting Material): Neutral, Hydrophobic. Retains strongly on C18.

  • Trimethylamine (Starting Material): Basic, Volatile.

  • (3-Hydroxypropyl)-trimethyl-ammonium (Hydrolysis Product): Highly polar, cationic.

The Failure of Standard C18

On a standard C18 column with a water/methanol gradient, BPTAB interacts only with the water phase. It elutes immediately (k' ≈ 0), co-eluting with salts and solvent fronts, making purity integration impossible.

Part 2: Methodology Comparison

We evaluated three distinct approaches to solving the "Quat Problem."

Comparative Performance Matrix
FeatureMethod A: HILIC (Recommended) Method B: Ion-Pair RP (Legacy) Method C: Mixed-Mode (Alternative)
Separation Mechanism Partitioning into water layer on polar surfacePseudo-ion exchange via hydrophobic additiveC18 + Cation Exchange ligands
Retention of BPTAB High (

)
Adjustable (

)
Very High
Peak Shape Excellent (Symmetrical)Good, but risk of tailingExcellent
Equilibration Time Moderate (20-30 min)Very Long (>60 min)Short (10-15 min)
MS Compatibility High (Volatile buffers)Low (Non-volatile reagents)Moderate
Detection Limit (LOD) < 10 ppm (w/ CAD/MS)~100 ppm (w/ UV 205nm)Variable
Decision Logic for Method Selection

MethodSelection Start Select Validation Method CheckMS Is MS or CAD available? Start->CheckMS CheckUV Only UV Detector available? CheckMS->CheckUV No HILIC Method A: HILIC (High Sensitivity, MS Compatible) CheckMS->HILIC Yes IPC Method B: Ion-Pairing (Robust, UV-only compatible) CheckUV->IPC Yes caption Figure 1: Decision tree for selecting the appropriate chromatographic mode based on detector availability.

Part 3: Detailed Experimental Protocols

Method A: HILIC (The Gold Standard)

Best for: High purity validation, trace impurity analysis, and LC-MS workflows.

Theory: HILIC uses a polar stationary phase (Silica or Amide) and a high-organic mobile phase. Water adsorbs to the silica, forming a stagnant aqueous layer. The charged BPTAB partitions into this water layer, while the hydrophobic impurity (1,3-dibromopropane) elutes near the void.

  • Column: Amide-functionalized Silica (e.g., TSKgel Amide-80 or Waters XBridge Amide), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).[4]

  • Isocratic Mode: 85% B / 15% A. (High organic is required to retain the quat).

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • Preferred: Charged Aerosol Detector (CAD) or MS (ESI+, SIM m/z 180.0 for cation).

    • Alternative: UV at 205 nm (Low sensitivity, requires high purity solvents).

System Suitability Criteria:

  • BPTAB Retention Time: ~6-8 minutes.

  • Tailing Factor: < 1.3.

  • Resolution (BPTAB vs. Hydrolysis product): > 2.0.

Method B: Ion-Pair Chromatography (The UV Alternative)

Best for: Labs restricted to UV detection without MS/CAD.

Theory: An ion-pairing reagent (Sodium Octanesulfonate) is added to the mobile phase. The hydrophobic octyl chain adsorbs to the C18 stationary phase, while the sulfonate group projects outward, creating a dynamic cation-exchange surface that retains the BPTAB.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Ion-Pair Buffer: 5 mM Sodium 1-Octanesulfonate + 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase:

    • A: Ion-Pair Buffer.[5]

    • B: Acetonitrile.[4][6][7]

  • Gradient: 5% B to 50% B over 20 minutes.

  • Detection: UV at 205 nm.

Critical Warning: Ion-pairing reagents permanently alter C18 columns. Dedicate a specific column to this method; do not reuse it for standard RP-HPLC.

Method C: Mixed-Mode Chromatography

Best for: Simultaneous separation of hydrophobic precursors and hydrophilic product.

  • Column: Mixed-Mode Reversed-Phase/Cation-Exchange (e.g., SIELC Primesep 100).

  • Mobile Phase: ACN / Water / 0.1% TFA gradient.

  • Mechanism: The hydrophobic chain retains 1,3-dibromopropane; the embedded cation-exchange groups retain BPTAB.

Part 4: Mechanism of Action Visualization

Understanding why these methods differ is crucial for troubleshooting.

Mechanisms cluster_0 Standard C18 (Failure) cluster_1 Ion-Pairing (Success) C18 C18 Surface (Hydrophobic) BPTA1 BPTA+ (Polar) C18->BPTA1 Repulsion/No Interaction C18_IPC C18 Surface Reagent Octanesulfonate (Bridge) C18_IPC->Reagent Hydrophobic Interaction BPTA2 BPTA+ (Target) Reagent->BPTA2 Ionic Interaction caption Figure 2: Mechanistic comparison. Standard C18 fails to retain the polar cation. Ion-Pairing uses a 'bridge' reagent to induce retention.

Part 5: Data Analysis & Validation Standards

When validating the purity of BPTAB, the following calculations are required to ensure the method is "in control."

Linearity & Range

Due to the permanent charge, BPTAB can exhibit adsorption isotherms at very low concentrations (peak tailing).

  • Requirement: R² > 0.999 over 50% to 150% of target concentration.

  • Tip: If using UV, ensure the sample solvent matches the mobile phase exactly to prevent "refractive index shock" peaks at the void, which can mask the analyte.

Limit of Detection (LOD)
  • UV (205 nm): Expect high background noise. LOD is typically ~50-100 ppm.

  • CAD/ELSD: LOD can reach ~1-10 ppm.

  • Validation Step: Inject a standard at 0.05% of the target concentration. Signal-to-Noise (S/N) must be > 3.

Specificity (Impurity Spiking)

You must prove the method separates BPTAB from its specific synthesis precursors.

  • Experiment: Spike pure BPTAB with 1% 1,3-dibromopropane and 1% Trimethylamine .

  • HILIC Result: Trimethylamine elutes early; BPTAB retains; Dibromopropane elutes near void (solvent front).

  • IPC Result: Dibromopropane retains strongly (late elution); BPTAB elutes mid-gradient; Trimethylamine elutes early.

References

  • Hao, Z., et al. (2008). Separation of quaternary ammonium compounds by hydrophilic interaction chromatography with evaporative light scattering detection. Journal of Chromatography A. Link

  • Thermo Fisher Scientific. Analysis of Quaternary Amine Compounds by HILIC/MS. Application Note 369. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Sigma-Aldrich. (3-Bromopropyl)trimethylammonium bromide Product Specification & Safety Data. Link

  • Center for Drug Evaluation and Research. Review of Chromatographic Methods for Quaternary Ammonium Impurities. FDA Guidance Documents. Link

Sources

Validation

Comparison of antimicrobial efficacy of different quaternary ammonium linkers

Executive Summary The optimization of Quaternary Ammonium Compounds (QACs) has shifted from simple alkyl chain elongation to the precision engineering of the linker (spacer) moiety . In "Gemini" (dimeric) surfactants and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The optimization of Quaternary Ammonium Compounds (QACs) has shifted from simple alkyl chain elongation to the precision engineering of the linker (spacer) moiety . In "Gemini" (dimeric) surfactants and "Soft" (cleavable) QACs, the linker is not merely a structural bridge; it is a functional determinant of hydrophobicity, membrane packing density, and biodegradability.

This guide objectively compares three primary linker classes—Polymethylene (Alkyl) , Ester (Cleavable) , and Rigid (Aromatic) —analyzing their impact on Minimum Inhibitory Concentration (MIC), critical micelle concentration (CMC), and environmental toxicity.

Key Takeaways
  • Gemini Efficacy: Short, flexible polymethylene spacers (

    
    ) typically yield the highest antimicrobial potency by facilitating dense packing at the bacterial membrane interface.
    
  • Safety Profile: Ester-functionalized linkers ("Soft QACs") offer comparable acute potency to stable analogs but degrade into non-toxic metabolites, mitigating environmental persistence.

  • Steric Hindrance: Rigid aromatic linkers generally exhibit higher MIC values (lower potency) compared to flexible analogs due to disrupted membrane intercalation.

Structural Classification & Mechanism

The linker defines the spatial orientation of the cationic headgroups. Its physicochemical properties dictate whether the molecule acts as a discrete wedge disrupting the membrane or aggregates prematurely into micelles.

The Linker Classes
Linker ClassChemical StructureKey CharacteristicPrimary Application
Flexible Polymethylene

High conformational freedom; facilitates "worm-like" micelle formation.High-potency disinfectants (Gemini QACs).
Cleavable Ester

Hydrolytically unstable; degrades to fatty acids/alcohols."Soft" antiseptics, food contact surfaces.
Rigid Aromatic

(Benzene)
Restricted rotation; bulky.Specialized catalysis; selective targeting.
Functionalized Amide

Hydrogen bonding capability; intermediate stability.Bio-resistant coatings.
Mechanism of Action: The Linker Effect

While the cationic headgroup drives initial electrostatic attraction to the negatively charged bacterial cell wall, the linker governs the second phase: Hydrophobic Insertion .

Figure 1: The critical role of the linker in modulating the transition from membrane insertion to disruption. Optimization prevents premature aggregation.

Comparative Efficacy Analysis

The following data synthesizes comparative studies on Gemini surfactants (


-spacer-

) and cleavable analogs.
Impact of Spacer Length (Gemini QACs)

In bis-quaternary ammonium compounds (Gemini), the spacer length (


) dramatically affects the CMC and MIC.

Table 1: Effect of Polymethylene Spacer Length on Antimicrobial Efficacy (MIC in


M) 
Data synthesized from comparative studies on 

Gemini surfactants.
Spacer Length (

)
S. aureus (Gram+)E. coli (Gram-)CMC (mM)Interpretation

(Ethylene)
0.9 - 1.5 2.0 - 4.0 0.82Highest Potency. Short spacer forces headgroups apart (Coulombic repulsion), creating a "wedge" shape ideal for membrane rupture.

(Hexylene)
2.5 - 5.08.0 - 16.00.38Moderate. Increased hydrophobicity lowers CMC; molecules aggregate before reaching the membrane at low concentrations.

(Decylene)
>30.0>60.0<0.10Cut-off Effect. Spacer is too hydrophobic; molecule folds upon itself or precipitates, losing bioavailability.

Insight: A "parabolic" relationship exists.[1] Short spacers (


) are generally superior for 

tails. However, for shorter tails (

), slightly longer spacers (

) may optimize the hydrophilic-lipophilic balance (HLB).
Flexible vs. Rigid Spacers

Comparing a flexible polymethylene spacer (


) against a rigid benzene-based spacer (

).
  • Flexible (

    
    ):  Lower MICs. The chain flexibility allows the molecule to conform to the bacterial membrane curvature and permeate the lipid bilayer defects.
    
  • Rigid (

    
    ):  Higher MICs (2-4x higher). The benzene ring introduces steric hindrance, preventing deep insertion into the lipid bilayer. However, rigid spacers often yield higher thermal stability.
    
Cleavable Linkers (Esters vs. Amides)

For applications requiring biodegradability, the linker includes a weak bond.

Table 2: Efficacy vs. Stability of Functionalized Linkers

Linker TypeEfficacy (vs. BAC*)Hydrolysis Half-Life (pH 7)Toxicity Profile
Betaine Ester Equivalent~5 - 10 hoursLow. Degrades into fatty alcohol + betaine (metabolites).
Amide Variable (often lower)Weeks/MonthsModerate. Stable; potential accumulation.
Ether High (esp. Gram+)StableModerate. Improved solubility; non-biodegradable.

*BAC = Benzalkonium Chloride (Standard Control)

Experimental Protocols

To validate these findings in your own formulation, use the following self-validating workflows.

Broth Microdilution Assay (MIC Determination)

Standard: CLSI M07-A10

Reagents:

  • Mueller-Hinton Broth (MHB), cation-adjusted.

  • Standardized bacterial inoculum (

    
     CFU/mL).
    
  • Resazurin dye (0.01%) as a redox indicator (optional but recommended for clear endpoints).

Protocol:

  • Preparation: Prepare a 2x stock solution of the QAC in water/DMSO (ensure DMSO <1% final conc).

  • Dilution: Dispense 100

    
    L MHB into columns 2-12 of a 96-well plate. Add 200 
    
    
    
    L of QAC stock to column 1. Perform 1:2 serial dilutions from column 1 to 10.
  • Inoculation: Add 100

    
    L of bacterial suspension to columns 1-11. Column 11 is the Growth Control  (Bacteria + No Drug). Column 12 is the Sterility Control  (Media only).
    
  • Incubation: 16-20 hours at 37°C.

  • Readout:

    • Visual: Record the lowest concentration with no visible turbidity.

    • Validation: Add 20

      
      L Resazurin. Incubate 1 hour. Blue = Inhibition; Pink = Growth.
      
Time-Kill Kinetics (Rate of Action)

Crucial for distinguishing between "Soft" QACs (which must kill before they hydrolyze) and stable QACs.

  • Inoculum: Prepare

    
     CFU/mL in Phosphate Buffered Saline (PBS).
    
  • Exposure: Add QAC at 2x and 4x MIC concentrations.

  • Sampling: Remove aliquots at

    
     minutes.
    
  • Neutralization: Immediately dilute sample 1:10 into D/E Neutralizing Broth to stop QAC activity. Critical Step: Failure to neutralize results in false "high efficacy" data.

  • Plating: Plate on agar and count colonies.

  • Success Criteria:

    
     log reduction (99.9% kill) within the specified contact time.
    
Structure-Activity Relationship (SAR) Workflow

Figure 2: Iterative workflow for optimizing QAC linkers. Note the "Go/No-Go" gate at the Physicochemical stage.

References

  • Wang, Y., et al. (2023). "Self-Aggregation, Antimicrobial Activity and Cytotoxicity of Ester-Bonded Gemini Quaternary Ammonium Salts: The Role of the Spacer." International Journal of Molecular Sciences. Link

  • Brycki, B., et al. (2021). "Antimicrobial Activity of Gemini Surfactants with Ether Group in the Spacer Part."[2] Materials. Link

  • Lindstedt, M., et al. (1990). "Antimicrobial activity of betaine esters, quaternary ammonium amphiphiles which spontaneously hydrolyze into nontoxic components." Antimicrobial Agents and Chemotherapy.[3] Link

  • Vereshchagin, A. N., et al. (2021). "Quaternary Ammonium Compounds: Classification, Properties, and Applications." Russian Chemical Reviews. Link

  • Zhou, C., et al. (2024). "Self-assembly and antimicrobial activity of cationic gemini surfactants containing triazole moieties." RSC Advances. Link

Sources

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